7-Hydroxyheptan-2-one
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
7-hydroxyheptan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-7(9)5-3-2-4-6-8/h8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBTZUIMOPVXAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90463620 | |
| Record name | 7-hydroxyheptan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5070-59-7 | |
| Record name | 7-hydroxyheptan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Hydroxyheptan-2-one: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxyheptan-2-one is a bifunctional organic compound of significant interest in various scientific fields, including organic synthesis, chemical biology, and drug discovery. Its structure, featuring both a hydroxyl and a ketone functional group, makes it a versatile building block for the synthesis of more complex molecules, including fragrances, pharmaceuticals, and insect sex pheromones.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental considerations for this compound.
Chemical Structure and Identifiers
This compound is a seven-carbon aliphatic chain with a hydroxyl group at the C7 position and a ketone group at the C2 position.
IUPAC Name: this compound[1][2]
Chemical Formula: C7H14O2[1][2]
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 130.18 g/mol | [1][2] |
| Boiling Point | Not available | [3] |
| Melting Point | Not available | [3] |
| Density | Not available | [3] |
| Solubility | Soluble in polar organic solvents | [1] |
Synthesis and Experimental Protocols
While specific, detailed, step-by-step protocols for the synthesis of this compound are not extensively documented in readily available literature, plausible synthetic routes can be inferred from established chemical transformations. One such route is the selective oxidation of a corresponding diol.
Generalized Experimental Protocol: Synthesis via Oxidation of Heptane-2,7-diol
This protocol is a generalized procedure based on the known oxidation of alcohols to ketones and should be optimized for specific laboratory conditions.
Materials:
-
Heptane-2,7-diol
-
Jones reagent (chromium trioxide in sulfuric acid)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Sodium bicarbonate solution (saturated)
-
Brine solution
Procedure:
-
Dissolution: Dissolve Heptane-2,7-diol in a minimal amount of acetone in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Oxidation: Slowly add Jones reagent dropwise to the stirred solution. The reaction is exothermic and the temperature should be maintained below 20°C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the excess oxidizing agent by the careful addition of isopropanol (B130326) until the orange-brown color disappears.
-
Work-up: Neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer multiple times with diethyl ether.
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica (B1680970) gel.
Analytical Characterization
The structure and purity of synthesized this compound can be confirmed using standard analytical techniques.
Generalized Protocol: Structural Elucidation by NMR and GC-MS
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl3).
-
1H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl ketone protons, the methylene (B1212753) protons adjacent to the carbonyl and hydroxyl groups, and the remaining methylene protons in the aliphatic chain.
-
13C NMR: The carbon NMR spectrum should display distinct peaks for the carbonyl carbon, the carbon bearing the hydroxyl group, and the other carbon atoms in the molecule.
2. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
GC Separation: Inject the sample into a GC equipped with a suitable capillary column to separate it from any impurities.
-
MS Analysis: The mass spectrometer will provide the mass-to-charge ratio of the parent ion and its fragmentation pattern, which can be used to confirm the molecular weight and structure of this compound.
Biological Activity and Signaling Pathways
Currently, there is limited information available on the biological activity of this compound itself. However, its derivatives are being investigated for potential anti-inflammatory and antimicrobial properties.[1] Some studies suggest that these derivatives may exert their effects by targeting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] The NF-κB pathway is a crucial regulator of the inflammatory response. Direct interaction of this compound with this pathway has not been established.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound.
References
Spectroscopic Profile of 7-Hydroxyheptan-2-one: A Technical Guide
Disclaimer: The spectroscopic data presented in this document are predicted values generated from computational models. Experimental data could not be retrieved from the referenced literature. This guide is intended for researchers, scientists, and drug development professionals, providing a theoretical spectroscopic profile and standardized experimental protocols.
Introduction
7-Hydroxyheptan-2-one is a bifunctional organic molecule featuring a ketone and a primary alcohol. Its structural elucidation and characterization rely heavily on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document provides a detailed overview of the predicted spectroscopic data for this compound and outlines the standard experimental procedures for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.64 | t | 2H | H-7 |
| 2.44 | t | 2H | H-3 |
| 2.14 | s | 3H | H-1 |
| 1.58 | p | 4H | H-4, H-6 |
| 1.37 | p | 2H | H-5 |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 209.5 | C-2 |
| 62.6 | C-7 |
| 43.6 | C-3 |
| 32.4 | C-6 |
| 29.8 | C-1 |
| 25.5 | C-5 |
| 23.4 | C-4 |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |
| 2940-2860 | Medium | C-H stretch (alkane) |
| 1715 | Strong, Sharp | C=O stretch (ketone) |
| 1465 | Medium | C-H bend (alkane) |
| 1050 | Medium | C-O stretch (alcohol) |
Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 130 | 5 | [M]⁺ (Molecular Ion) |
| 112 | 15 | [M - H₂O]⁺ |
| 85 | 30 | [M - CH₃CO]⁺ |
| 71 | 60 | [C₄H₇O]⁺ |
| 58 | 100 | [CH₃COCH₃]⁺ (McLafferty rearrangement) |
| 43 | 80 | [CH₃CO]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[1][2]
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.[1]
-
-
Instrument Setup (for a standard 400/500 MHz Spectrometer):
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[3]
-
Shim the magnetic field to achieve homogeneity and optimize spectral resolution.[3]
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).[3]
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Apply a relaxation delay (e.g., 1-2 seconds) between scans.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[4]
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
-
A higher number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.[5]
-
Employ a suitable relaxation delay.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).[4]
-
Phase the resulting spectrum.
-
Reference the spectrum to the internal standard (TMS at 0 ppm).
-
Perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation (for a neat liquid):
-
Instrument Setup (for a Fourier Transform Infrared (FTIR) Spectrometer):
-
Ensure the sample compartment is clean and dry.
-
Acquire a background spectrum of the empty sample compartment to subtract atmospheric contributions (e.g., CO₂, H₂O).
-
-
Data Acquisition:
-
Place the salt plates with the sample in the spectrometer's sample holder.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
A sufficient number of scans should be co-added to obtain a high-quality spectrum.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS) for separation from any impurities.
-
-
Ionization (Electron Ionization - EI):
-
Mass Analysis:
-
The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[8]
-
-
Detection:
-
The separated ions are detected, and their abundance is recorded.[8]
-
-
Data Processing:
-
The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
The peak with the highest m/z is typically the molecular ion, which provides the molecular weight of the compound.
-
The fragmentation pattern provides information about the structure of the molecule.
-
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of an unknown organic compound like this compound.
Caption: Logical workflow for spectroscopic analysis of this compound.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. publish.uwo.ca [publish.uwo.ca]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. homework.study.com [homework.study.com]
- 8. chem.libretexts.org [chem.libretexts.org]
The Enigmatic Presence of 7-Hydroxyheptan-2-one in the Microbial World: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxyheptan-2-one, a bifunctional linear aliphatic hydroxy ketone (C₇H₁₄O₂, CAS: 5070-59-7), has garnered interest in organic synthesis and chemical biology.[1][2] While its applications as a building block for fragrances and pharmaceuticals are being explored, its natural occurrence, particularly within the microbial kingdom, remains a subject of nascent investigation. This technical guide provides a comprehensive overview of the current knowledge regarding the natural presence of this compound in microorganisms, delving into its hypothetical biosynthesis, methodologies for its study, and presenting available data on related microbial ketones.
Natural Occurrence
The definitive identification of this compound as a natural product from a microbial source is documented in at least one actinomycete strain, identified as Amycolatopsis sp.[1]. Actinomycetes, particularly the genus Amycolatopsis, are renowned for their prolific production of a diverse array of secondary metabolites, including many clinically significant antibiotics.[3][4][5][6] The production of this compound by Amycolatopsis sp. suggests a potential role for this compound in the ecological interactions of the microorganism.
While the documented instances are limited, the presence of other structural isomers of hydroxyheptanone and its parent ketone, 2-heptanone (B89624), is more widespread in nature, including in various microorganisms, foods, and insects.[7] This suggests that the enzymatic machinery required for the hydroxylation and ketogenesis of heptane (B126788) backbones exists within the microbial world.
Hypothetical Biosynthesis: The β-Oxidation Pathway
The precise biosynthetic pathway leading to this compound in microorganisms has not been fully elucidated. However, a scientifically plausible route is through the incomplete β-oxidation of longer-chain fatty acids.[1] The β-oxidation cycle is a core metabolic process in many bacteria, including actinomycetes, for the degradation of fatty acids to generate acetyl-CoA and energy.[8][9][10][11][12]
The proposed pathway for this compound formation involves the following key steps:
-
Fatty Acid Activation: A long-chain fatty acid is activated to its corresponding acyl-CoA thioester.
-
Chain Shortening via β-Oxidation: The acyl-CoA undergoes successive rounds of β-oxidation, each cycle shortening the carbon chain by two carbons and producing one molecule of acetyl-CoA. The key enzymes in this cycle are acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and β-ketoacyl-CoA thiolase.[9][10][11]
-
Incomplete Oxidation and Intermediate Release: It is hypothesized that at the C8 or a longer chain length, the β-oxidation process is interrupted. This could be due to substrate specificity of the enzymes or regulatory mechanisms.
-
Hydroxylation: A hydroxylase, potentially a cytochrome P450 monooxygenase, could introduce a hydroxyl group at the ω-1 position (C7) of the C8 intermediate.
-
Thioester Cleavage and Ketone Formation: The resulting 7-hydroxy-3-keto-octanoyl-CoA could then undergo hydrolysis and decarboxylation to yield this compound.
Caption: Hypothetical biosynthesis of this compound via incomplete β-oxidation.
Data Presentation
To date, there is a lack of published quantitative data specifically for the production of this compound in microbial cultures. However, studies on the closely related compound, 2-heptanone, provide a valuable reference for the expected production levels of such ketones in bacteria. The following table summarizes illustrative quantitative data for 2-heptanone production by various bacterial strains.
| Compound | Microbial Source | Culture Conditions | Production Level | Reference |
| 2-Heptanone | Acetobacteraceae bacterium | Tryptic Soy Broth (TSB), 30°C, 48h | 1.5 - 2.6 ng/mL | [9] |
| 2-Heptanone | Bacillus thuringiensis | Tryptic Soy Broth (TSB), 30°C, 48h | 1.5 - 2.6 ng/mL | [9] |
| 2-Heptanone | Apilactobacillus kunkeei | Tryptic Soy Broth (TSB), 30°C, 48h | 1.5 - 2.6 ng/mL | [9] |
Experimental Protocols
The study of this compound from microbial sources requires robust experimental protocols for cultivation, extraction, and analysis. The following sections provide detailed methodologies adapted from established procedures for microbial metabolite analysis.
Microbial Cultivation
-
Strain and Medium: Amycolatopsis sp. or other potential producing microorganisms are cultured in a suitable liquid medium, such as Tryptic Soy Broth (TSB) or a specialized production medium.
-
Inoculation and Incubation: A seed culture is used to inoculate the production medium. The culture is incubated at an optimal temperature (e.g., 28-30°C) with shaking (e.g., 200 rpm) to ensure aeration.
-
Time-Course Sampling: Samples of the culture are taken at regular intervals to monitor growth (e.g., by measuring optical density at 600 nm) and production of the target compound.
Extraction of this compound
A liquid-liquid extraction method is suitable for the recovery of this semi-volatile compound from the culture broth.
-
Cell Separation: The microbial culture is centrifuged (e.g., 10,000 x g for 15 minutes at 4°C) to separate the cells from the supernatant. The supernatant is collected for extraction.
-
Solvent Extraction: The supernatant is extracted with an equal volume of a non-polar organic solvent such as ethyl acetate (B1210297) or dichloromethane. The mixture is vigorously vortexed for 2 minutes.
-
Phase Separation: The mixture is centrifuged (e.g., 5,000 x g for 10 minutes) to achieve clear phase separation.
-
Collection and Concentration: The organic phase (top layer for ethyl acetate, bottom for dichloromethane) is carefully collected. The extraction is typically repeated three times, and the organic phases are pooled.
-
Drying and Evaporation: The pooled organic extract is dried over anhydrous sodium sulfate (B86663) and then concentrated under a gentle stream of nitrogen or using a rotary evaporator at a low temperature (e.g., 30°C).
-
Reconstitution: The dried extract is reconstituted in a small, known volume of a suitable solvent (e.g., methanol (B129727) or ethyl acetate) for analysis.
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the analytical method of choice for the identification and quantification of volatile and semi-volatile compounds like this compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separation.
-
GC Conditions (Illustrative):
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (for trace analysis) or split (for higher concentrations)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: Initial temperature of 60°C for 2 minutes, then ramped at 10°C/min to 280°C and held for 5 minutes.
-
-
MS Conditions (Illustrative):
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 280°C
-
Ionization Energy: 70 eV
-
Scan Range: m/z 40-400
-
-
Quantification:
-
Internal Standard: An internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) should be added to the samples before extraction to correct for variations in extraction efficiency and instrument response.
-
Calibration Curve: A calibration curve is generated by analyzing a series of standard solutions of this compound of known concentrations containing the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration.
-
Calculation: The concentration of this compound in the microbial extract is determined by interpolating its peak area ratio from the calibration curve.
-
Caption: General experimental workflow for the analysis of this compound.
Conclusion and Future Perspectives
The natural occurrence of this compound in microorganisms, specifically in Amycolatopsis sp., opens avenues for further research into its biosynthesis, ecological role, and potential biotechnological applications. While quantitative data remains scarce, the methodologies for its study are well-established. Future research should focus on:
-
Screening of diverse microorganisms: A broader screening of actinomycetes and other microbial genera may reveal additional producers of this compound and its analogs.
-
Elucidation of the biosynthetic pathway: Genetic and biochemical studies are needed to identify the specific enzymes involved in the incomplete β-oxidation and hydroxylation steps leading to its formation.
-
Optimization of production: Fermentation conditions can be optimized to enhance the yield of this compound for further characterization and potential applications.
-
Investigation of biological activity: The biological activities of this compound, such as antimicrobial or signaling functions, should be thoroughly investigated to understand its ecological significance.
This technical guide serves as a foundational resource for researchers embarking on the study of this intriguing microbial metabolite, providing a framework for its investigation from biosynthesis to quantitative analysis.
References
- 1. This compound CAS 5070-59-7|RUO Supplier [benchchem.com]
- 2. This compound | C7H14O2 | CID 11367002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Degradation of Exogenous Fatty Acids in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Beta oxidation - Wikipedia [en.wikipedia.org]
- 11. aocs.org [aocs.org]
- 12. Biotransformations Utilizing β-Oxidation Cycle Reactions in the Synthesis of Natural Compounds and Medicines | MDPI [mdpi.com]
7-Hydroxyheptan-2-one: A Comprehensive Technical Guide to a Versatile Chiral Building Block
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: 7-Hydroxyheptan-2-one is a bifunctional organic compound featuring a hydroxyl group and a ketone, making it a valuable and versatile chiral building block in organic synthesis. Its utility is particularly pronounced in the synthesis of complex molecules such as insect sex pheromones and as a potential scaffold for pharmaceutical agents. This technical guide provides an in-depth overview of its chemical properties, synthesis methodologies for both racemic and enantiomerically pure forms, key chemical reactions, and potential applications in drug development, with a focus on its prospective role in creating anti-inflammatory agents.
Physicochemical and Spectroscopic Data
The physical and spectroscopic properties of this compound are fundamental for its application in synthesis and analysis. While experimental physical data is not extensively reported, the following tables summarize its key identifiers and predicted properties, alongside a predicted analysis of its NMR spectra.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₇H₁₄O₂ | [1] |
| Molecular Weight | 130.18 g/mol | [1] |
| CAS Number | 5070-59-7 | [1][2] |
| Appearance | Colorless to pale yellow liquid (predicted) | |
| Boiling Point | Not available | [3] |
| Density | Not available | [3] |
| Refractive Index | Not available | [3] |
| Solubility | Soluble in polar organic solvents | [2] |
Table 2: Predicted NMR Spectroscopic Data for this compound (in CDCl₃)
¹H NMR (Predicted)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H1 (CH₃-C=O) | 2.14 | Singlet | 3H |
| H3 (-CH₂-C=O) | 2.45 | Triplet | 2H |
| H4, H5 (-CH₂-CH₂-) | 1.58 | Multiplet | 4H |
| H6 (-CH₂-CH₂OH) | 1.65 | Multiplet | 2H |
| H7 (-CH₂-OH) | 3.64 | Triplet | 2H |
| -OH | ~1.5-2.5 | Broad Singlet | 1H |
¹³C NMR (Predicted)
| Position | Chemical Shift (δ, ppm) |
| C1 (CH₃-C=O) | 29.8 |
| C2 (C=O) | 209.5 |
| C3 (-CH₂-C=O) | 43.8 |
| C4 (-CH₂-) | 23.5 |
| C5 (-CH₂-) | 32.4 |
| C6 (-CH₂-CH₂OH) | 25.6 |
| C7 (-CH₂-OH) | 62.7 |
Synthesis of this compound
The synthesis of this compound can be approached through several routes, with the selective reduction of a bifunctional precursor being a common and effective strategy. Furthermore, its importance as a chiral building block has driven the development of enantioselective biocatalytic methods.
Racemic Synthesis via Reduction of 6-Oxoheptanal (B8601428)
A straightforward method for preparing this compound is the chemoselective reduction of the aldehyde functionality in 6-oxoheptanal, leaving the ketone intact.
Experimental Protocol: Reduction of 6-Oxoheptanal
-
Materials: 6-oxoheptanal, sodium borohydride (B1222165) (NaBH₄), sodium nitrate (B79036) (NaNO₃), methanol (B129727), diethyl ether, saturated aqueous ammonium (B1175870) chloride (NH₄Cl), anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Procedure:
-
Dissolve 6-oxoheptanal (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of sodium borohydride (1.25 eq) and sodium nitrate (3.0 eq) in methanol.
-
Slowly add the NaBH₄/NaNO₃ solution to the cooled solution of 6-oxoheptanal over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 50 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by flash column chromatography on silica (B1680970) gel if necessary. A yield of approximately 92% can be expected.[2]
-
Enantioselective Synthesis using Ketoreductases
The synthesis of enantiomerically pure (R)- or (S)-7-hydroxyheptan-2-one is crucial for its application in stereoselective synthesis. Biocatalytic reduction of a suitable prochiral ketone using ketoreductases (KREDs) is a highly effective method.[4][5][6] This protocol describes a general procedure for the asymmetric reduction of a precursor ketone to a chiral alcohol.
Experimental Protocol: Enantioselective Biocatalytic Reduction
-
Materials: Prochiral ketone precursor, ketoreductase (KRED) with desired stereoselectivity (e.g., KRED-P1-A12 for (S)-alcohol or KRED-P2-C01 for (R)-alcohol), NADP⁺ or NAD⁺, glucose, glucose dehydrogenase (GDH) for cofactor regeneration, potassium phosphate (B84403) buffer (100 mM, pH 7.0), isopropanol (B130326) (co-solvent), ethyl acetate, anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer.
-
Add the prochiral ketone substrate, the selected ketoreductase, NADP⁺ (or NAD⁺), and glucose dehydrogenase.
-
Add glucose as the stoichiometric reductant for cofactor regeneration. Isopropanol can be used as a co-solvent to improve substrate solubility.
-
Stir the reaction mixture at a controlled temperature (typically 25-30 °C) and monitor the conversion and enantiomeric excess (ee) by chiral HPLC or GC.
-
Once the reaction reaches completion (typically >99% conversion and >99% ee), quench the reaction by adding an equal volume of ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with additional ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain the crude chiral alcohol.
-
Purify by column chromatography if necessary.
-
Chemical Reactivity and Transformations
The bifunctional nature of this compound allows for a wide range of selective chemical transformations at either the hydroxyl or the ketone group.
Reactions at the Hydroxyl Group
The primary alcohol can be readily functionalized through various reactions:
-
Esterification: The hydroxyl group can be acylated to form esters. For example, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) yields 7-acetoxyheptan-2-one.
-
Etherification: Conversion to ethers can be achieved, for instance, by Williamson ether synthesis.
-
Oxidation: Oxidation of the primary alcohol can yield the corresponding aldehyde (7-oxoheptan-2-al) or, with stronger oxidizing agents, the carboxylic acid.
-
Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate or mesylate) to allow for nucleophilic substitution with a variety of nucleophiles.
Experimental Protocol: Esterification to 7-Acetoxyheptan-2-one
-
Materials: this compound, acetic anhydride, dry pyridine, dichloromethane (B109758), 1 M HCl, saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄.
-
Procedure:
-
Dissolve this compound (1.0 eq) in dry pyridine under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C and add acetic anhydride (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the addition of methanol.
-
Dilute the mixture with dichloromethane and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting 7-acetoxyheptan-2-one by column chromatography.
-
Reactions at the Ketone Group
The ketone functionality is amenable to a variety of nucleophilic addition reactions:
-
Reduction: The ketone can be reduced to a secondary alcohol, yielding heptane-2,7-diol.
-
Grignard and Organolithium Reactions: Addition of organometallic reagents leads to the formation of tertiary alcohols.
-
Wittig Reaction: Reaction with phosphorus ylides converts the ketone into an alkene.
-
Aldol (B89426) Condensation: The α-protons to the ketone are acidic and can be deprotonated to form an enolate, which can then participate in aldol reactions.[2]
References
- 1. Inhibitors of NF-kappaB signaling: 785 and counting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ncert.nic.in [ncert.nic.in]
- 3. Design, Synthesis, and Anti-Inflammatory Activities of 12-Dehydropyxinol Derivatives | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 7-Hydroxy-2-heptanone | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
The Biological Frontier of 7-Hydroxyheptan-2-one and Its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Hydroxyheptan-2-one, a versatile bifunctional molecule, and its derivatives are emerging as compounds of significant interest in medicinal chemistry. While primarily utilized in the synthesis of fragrances and insect pheromones, recent investigations have unveiled their potential as anti-inflammatory and antimicrobial agents. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound and its derivatives. It consolidates available data on their mechanisms of action, presents detailed experimental protocols for their evaluation, and visualizes key signaling pathways. Due to the limited publicly available quantitative data for this compound itself, this guide incorporates data from structurally related hydroxy ketones and derivatives to provide a framework for future research and development.
Introduction
This compound is a seven-carbon linear aliphatic ketone with a hydroxyl group at the 7-position and a ketone at the 2-position.[1] This bifunctional nature makes it a valuable scaffold for the synthesis of a diverse range of derivatives, allowing for the modulation of its physicochemical and biological properties.[1] While its role as a synthetic intermediate is well-established, the exploration of its bioactive potential is a more recent endeavor. Preliminary studies suggest that derivatives of this compound may exert their biological effects through the modulation of key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) signaling cascade, and may possess antimicrobial properties against various pathogens.[1] This guide aims to provide a detailed technical resource for researchers interested in exploring the therapeutic potential of this chemical class.
Anti-inflammatory Activity
Derivatives of this compound are being investigated for their potential to mitigate inflammatory responses. The primary mechanism of action appears to be the inhibition of the NF-κB signaling pathway, a crucial regulator of inflammation.[1]
The NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of target genes.
Quantitative Anti-inflammatory Data (Illustrative)
| Compound Class | Target/Assay | Cell Line | IC50 (µM) | Reference |
| Flavonoid Derivatives | TNF-α production | RAW 264.7 | < 1 - 50 | |
| Xanthone Derivatives | Nitric Oxide (NO) release | RAW 264.7 | 5.77 ± 0.66 | [2] |
| Xanthone Derivatives | PGE2 release | RAW 264.7 | 9.70 ± 1.46 | [2] |
| Pyridazinone Derivatives | NF-κB activity | THP1-Blue | < 10 | [3] |
| Chalcone Derivatives | 5-Lipoxygenase | Human Neutrophils | Varies | [4] |
Table 1: Illustrative Anti-inflammatory Activity of Related Compound Classes.
Experimental Protocol: NF-κB Reporter Assay
This protocol describes a luciferase-based reporter assay to quantify the inhibition of NF-κB transcriptional activity.
Objective: To determine the dose-dependent inhibitory effect of a test compound on NF-κB activation.
Materials:
-
HEK293T or similar cells
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound derivative)
-
NF-κB stimulant (e.g., TNF-α at 10 ng/mL)
-
Luciferase assay reagent
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight.
-
Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid according to the manufacturer's protocol for the transfection reagent.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control. Incubate for 1-2 hours.
-
Stimulation: Add the NF-κB stimulant (e.g., TNF-α) to the wells (except for the unstimulated control) and incubate for 6-8 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity (NF-κB activity) to the Renilla luciferase activity (transfection efficiency). Calculate the percentage of inhibition relative to the stimulated vehicle control.
Antimicrobial Activity
While dedicated studies on the antimicrobial properties of this compound are limited, the broader class of aliphatic ketones is known to possess antimicrobial activity.[5] The proposed mechanisms of action often involve disruption of microbial cell membranes and induction of oxidative stress.
Potential Mechanisms of Antimicrobial Action
The antimicrobial activity of ketones is thought to be multifactorial. The lipophilic nature of the alkyl chain can facilitate interaction with and disruption of the bacterial cell membrane, leading to increased permeability and leakage of intracellular components. Additionally, the ketone functional group can potentially interact with cellular macromolecules, such as enzymes and proteins, leading to their inactivation. Some ketones may also induce the production of reactive oxygen species (ROS), leading to oxidative damage and cell death.
Quantitative Antimicrobial Data (Illustrative)
Specific Minimum Inhibitory Concentration (MIC) values for this compound derivatives are not widely reported. The following table presents MIC values for other ketone-containing compounds to illustrate the potential range of activity.
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Hydroxy Semicarbazones | E. coli | 31.25 - >1000 | [6] |
| Hydroxy Semicarbazones | P. aeruginosa | 62.5 - 500 | [6] |
| Chalcones | S. aureus | 31.25 - 125 | [7] |
| Azoderivatives of β-diketones | E. coli | MIC50 = 420 | [8] |
| Steroidal Hydrazones | B. cereus | 370 - 3000 | [9] |
Table 2: Illustrative Antimicrobial Activity of Ketone-Containing Compounds.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compound (this compound derivative)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compound in the broth medium directly in the 96-well plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.
Future Directions and Conclusion
The exploration of the biological activities of this compound and its derivatives is still in its early stages. The preliminary evidence suggesting anti-inflammatory and antimicrobial potential is promising and warrants further investigation. Future research should focus on:
-
Synthesis and Screening of Derivative Libraries: A systematic synthesis of a diverse library of this compound derivatives and their screening in robust biological assays is crucial to establish clear structure-activity relationships.
-
Elucidation of Molecular Mechanisms: In-depth studies are needed to precisely define the molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Safety: Promising candidates should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. Synthesis and antimicrobial activity of some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HNE--signaling pathways leading to its elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Ketone bodies as signaling metabolites - PMC [pmc.ncbi.nlm.nih.gov]
7-Hydroxyheptan-2-one: A Prospective Analysis of its Potential as an Anti-Inflammatory Agent
An In-depth Technical Guide for Researchers and Drug Development Professionals
Disclaimer: This document provides a prospective analysis of the potential anti-inflammatory properties of 7-Hydroxyheptan-2-one. As of the date of this publication, direct experimental evidence supporting this activity in peer-reviewed literature is limited. The information presented herein is based on the compound's chemical properties, the known biological activities of structurally related molecules, and established methodologies for evaluating anti-inflammatory agents. This guide is intended to serve as a foundational resource for researchers initiating studies in this area.
Executive Summary
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in drug discovery. This compound, a bifunctional seven-carbon molecule containing both a hydroxyl and a ketone group, presents as a candidate for investigation. While its derivatives have been explored for their therapeutic potential, the parent compound remains largely uncharacterized in the context of inflammation.[1] This whitepaper outlines a prospective framework for the evaluation of this compound as an anti-inflammatory agent, detailing its chemical rationale, potential mechanisms of action, and a comprehensive suite of proposed experimental protocols.
Introduction: The Rationale for Investigation
This compound (CAS 5070-59-7) is a linear aliphatic hydroxy ketone.[1] Its structure, featuring a terminal hydroxyl group and a ketone at the second carbon position, offers versatile reactivity.[1] The hydroxyl group can participate in hydrogen bonding, a key interaction with biological macromolecules, while the ketone moiety is amenable to various chemical reactions.[2]
Recent research has highlighted the anti-inflammatory potential of other ketone bodies, such as β-hydroxybutyrate, which has been shown to inhibit the NLRP3 inflammasome, a key component of the innate immune response.[3][4][5] This provides a compelling rationale for investigating structurally similar compounds like this compound. Furthermore, derivatives of this compound are being explored for their inhibitory effects on pro-inflammatory cytokines through the NF-κB pathway, suggesting that the core scaffold may possess inherent anti-inflammatory properties.[1]
Potential Mechanisms of Action
Based on the known signaling pathways of inflammation and the activities of related compounds, this compound could potentially exert anti-inflammatory effects through the modulation of key signaling cascades such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[6][7] Small molecules can inhibit this pathway at various points.[6][7] It is hypothesized that this compound could interfere with the activation of the IκB kinase (IKK) complex, preventing the subsequent degradation of IκBα and the nuclear translocation of the active p50/p65 NF-κB dimer.
Modulation of MAPK Signaling Pathways
The MAPK family, including ERK, JNK, and p38 kinases, plays a crucial role in transducing extracellular signals into cellular responses, including the production of inflammatory mediators.[8][] These pathways are often activated by inflammatory stimuli like lipopolysaccharide (LPS).[8] this compound might interfere with the phosphorylation cascade of one or more MAPK pathways, thereby reducing the expression of inflammatory genes.
Proposed Experimental Protocols
A systematic evaluation of this compound's anti-inflammatory potential requires a multi-tiered approach, beginning with in vitro screening followed by in vivo validation.
In Vitro Anti-inflammatory Assays
Murine macrophage cell lines, such as RAW 264.7, are standard models for in vitro inflammation studies.[10][11] Inflammation can be induced by LPS, which mimics bacterial infection and triggers a robust inflammatory response.[12]
-
Principle: NO is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS). Its concentration in the cell culture supernatant can be quantified by measuring its stable metabolite, nitrite (B80452), using the Griess assay.[2]
-
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
LPS Stimulation: Add LPS (1 µg/mL) to the wells (except for the unstimulated control group) and incubate for 24 hours.[2]
-
Sample Collection: Collect 100 µL of the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of supernatant with 100 µL of Griess reagent.
-
Measurement: After a 10-15 minute incubation at room temperature, measure the absorbance at 540-550 nm. A standard curve using sodium nitrite is used for quantification.[13]
-
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the cell culture supernatant.[14]
-
Methodology:
-
Sample Preparation: Use the supernatant collected from the NO assay experiment.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's protocol for the specific cytokine kits (e.g., for mouse TNF-α and IL-6).[14] This typically involves coating a plate with a capture antibody, adding the samples, followed by a detection antibody, a substrate, and measuring the resulting color change.
-
-
Principle: Western blotting is used to determine the effect of the compound on the protein levels of key inflammatory enzymes like iNOS and Cyclooxygenase-2 (COX-2), as well as the phosphorylation status of MAPK and NF-κB pathway proteins in cell lysates.
-
Methodology:
-
Cell Lysis: After treatment and stimulation, lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-phospho-p65, anti-phospho-p38) overnight at 4°C.[13]
-
Detection: Wash and incubate with an appropriate HRP-conjugated secondary antibody, then visualize the protein bands using a chemiluminescence detection system.[13]
-
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a well-established and highly reproducible model of acute inflammation used for screening anti-inflammatory drugs.[1][15][16]
-
Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[17]
-
Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week before the experiment.
-
Grouping: Divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 5 mg/kg), and this compound treatment groups (e.g., 10, 20, 40 mg/kg).
-
Compound Administration: Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the carrageenan injection.[15]
-
Induction of Edema: Measure the initial paw volume of the right hind paw using a plethysmometer. Then, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.[15]
-
Measurement of Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[15]
-
Calculation: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Data Presentation: Hypothetical Results
The following tables present hypothetical data to illustrate how the results from the proposed experiments would be structured for clear comparison.
Table 1: Effect of this compound on NO and Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | Concentration (µM) | NO Production (% of LPS Control) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |
| Control (Unstimulated) | - | 5.2 ± 1.1 | 45.8 ± 8.3 | 22.5 ± 5.1 |
| LPS (1 µg/mL) | - | 100.0 ± 8.5 | 3250.4 ± 210.6 | 1875.9 ± 150.2 |
| This compound | 1 | 95.3 ± 7.9 | 3100.1 ± 198.4 | 1790.3 ± 145.8 |
| 5 | 82.1 ± 6.5 | 2650.7 ± 180.1 | 1512.6 ± 120.7* | |
| 10 | 65.4 ± 5.1 | 1980.2 ± 155.3 | 1105.4 ± 98.3** | |
| 25 | 48.7 ± 4.2 | 1245.6 ± 110.9 | 750.1 ± 65.4 | |
| 50 | 35.6 ± 3.8 | 850.3 ± 75.2 | 480.8 ± 42.1 | |
| Dexamethasone (Positive Control) | 10 | 25.1 ± 2.9 | 620.5 ± 55.6 | 350.2 ± 31.9*** |
*Data are presented as mean ± SEM. Statistical significance compared to the LPS control group: *p < 0.05, **p < 0.01, **p < 0.001.
Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| This compound | 10 | 0.72 ± 0.06 | 15.3 |
| 20 | 0.55 ± 0.05* | 35.3 | |
| 40 | 0.41 ± 0.04 | 51.8 | |
| Indomethacin (Positive Control) | 5 | 0.35 ± 0.03 | 58.8 |
*Data are presented as mean ± SEM. Statistical significance compared to the Vehicle Control group: *p < 0.05, *p < 0.01.
Conclusion and Future Directions
This technical guide provides a comprehensive, albeit prospective, framework for investigating the potential of this compound as a novel anti-inflammatory agent. The chemical structure of the compound, coupled with emerging evidence on the anti-inflammatory role of ketones, provides a strong rationale for its evaluation. The detailed in vitro and in vivo protocols outlined here represent a standard, robust approach to characterizing its efficacy and elucidating its mechanism of action.
Should the proposed experiments yield positive results, future research should focus on structure-activity relationship (SAR) studies to optimize the compound's potency and pharmacokinetic properties. Further investigations into its effects in chronic inflammation models and comprehensive toxicological studies will also be critical steps in its development as a potential therapeutic agent. The exploration of this compound and its analogs could open a new avenue for the discovery of anti-inflammatory drugs.
References
- 1. inotiv.com [inotiv.com]
- 2. benchchem.com [benchchem.com]
- 3. Anti-Oxidant and Anti-Inflammatory Activity of Ketogenic Diet: New Perspectives for Neuroprotection in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Exploring the ketogenic diet’s potential in reducing neuroinflammation and modulating immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibiting NF-κB activation by small molecules as a therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 17. researchgate.net [researchgate.net]
The Pivotal Role of 7-Hydroxyheptan-2-one in the Synthesis of Insect Sex Pheromones: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of 7-Hydroxyheptan-2-one, a key intermediate in the synthesis of insect sex pheromones. The document is intended for researchers, scientists, and professionals in the fields of chemical ecology, organic synthesis, and the development of novel pest management strategies. It details the known and potential roles of this versatile molecule, its biosynthetic origins, and methodologies for its synthesis.
Introduction
Insect sex pheromones are critical chemical signals that mediate mating behavior, offering a highly specific and environmentally benign avenue for pest control. Among the diverse chemical structures of these pheromones, hydroxy-ketones represent a significant class. This compound has emerged as a valuable building block in the laboratory synthesis of complex pheromone molecules. While its direct role as a pheromone component in a specific insect species is not yet widely documented in publicly available literature, its bifunctional nature—possessing both a hydroxyl and a ketone group—makes it an ideal precursor for a variety of chemical transformations leading to active pheromonal compounds. Recent research has highlighted its importance as a key intermediate, with efforts focused on developing efficient enzymatic methods for its production with high yield and enantioselectivity[1].
Biosynthesis of Hydroxy-Ketone Pheromones in Insects
The biosynthesis of ketone and hydroxy-ketone insect pheromones is generally understood to originate from fatty acid metabolism[2]. While a specific pathway for this compound has not been elucidated in insects, a general proposed pathway involves the modification of fatty acyl-CoA precursors. This process typically includes steps of elongation, decarboxylation, hydroxylation, and oxidation to yield the final pheromone component[2]. The biosynthesis of methyl ketones, such as 2-heptanone (B89624) (an alarm pheromone in honeybees), can occur through the β-oxidation of fatty acids or the oxidation of n-alkanes[3][4]. It is plausible that a similar pathway, involving a terminal hydroxylation step, could lead to the formation of this compound or its derivatives in certain insect species.
The biosynthesis of such compounds is often regulated by hormones, such as juvenile hormone in beetles and cockroaches[2]. The diagram below illustrates a generalized biosynthetic pathway for ketone and hydroxy-ketone pheromones.
Caption: Generalized biosynthetic pathway of hydroxy-ketone pheromones.
Synthesis of this compound: Experimental Protocols
The laboratory synthesis of this compound is crucial for its use as a precursor in the production of insect pheromones. While specific, detailed protocols for this exact molecule are not abundant in recent literature, methods for the synthesis of structurally similar compounds, such as 5-hydroxyheptan-2-one, can be adapted. One common approach is the aldol (B89426) condensation reaction. The following is a representative protocol based on established methodologies for similar compounds.
Protocol: Synthesis of a Hydroxy-Heptanone via Aldol Condensation
This protocol describes the synthesis of a hydroxy-heptanone and can be adapted for this compound by selecting the appropriate starting materials.
Materials and Equipment:
-
Appropriate aldehyde and ketone starting materials
-
Base catalyst (e.g., Sodium Hydroxide)
-
Anhydrous solvent (e.g., Diethyl ether)
-
Apparatus for cooling (ice bath)
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
-
Purification apparatus (e.g., distillation or column chromatography equipment)
Procedure:
-
Reaction Setup: A solution of the ketone is prepared in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.
-
Addition of Base: A catalytic amount of a strong base (e.g., sodium hydroxide) is added to the cooled ketone solution.
-
Addition of Aldehyde: The aldehyde is added dropwise to the reaction mixture while maintaining a low temperature to control the reaction rate.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the mixture is neutralized with a dilute acid.
-
Extraction: The product is extracted from the aqueous layer using an organic solvent (e.g., diethyl ether).
-
Drying and Concentration: The combined organic layers are dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by distillation or column chromatography to yield the pure hydroxy-heptanone.
The workflow for this synthesis is depicted in the following diagram:
Caption: Experimental workflow for the synthesis of a hydroxy-heptanone.
Data Presentation
| Parameter | Value | Units | Reference |
| Synthesis Yield | % | ||
| Enantiomeric Excess | % | ||
| Purity (post-purification) | % | ||
| Electroantennogram (EAG) Response | mV | ||
| Wind Tunnel Attraction | % responding | ||
| Field Trap Catches | individuals/trap/day |
Conclusion and Future Directions
This compound is a promising and versatile intermediate for the synthesis of insect sex pheromones. While its direct biological role requires further investigation to identify the specific insect species that may utilize it or its derivatives, its chemical properties make it a valuable tool for synthetic chemists in the field of chemical ecology. Future research should focus on screening for the presence of this compound and its metabolites in insect pheromone glands, elucidating its specific biosynthetic pathways, and conducting detailed bioassays to determine the behavioral responses of target pest species to pheromones synthesized from this key intermediate. Such studies will be instrumental in developing the next generation of sustainable and effective pest management strategies.
References
Navigating the Physicochemical Landscape of 7-Hydroxyheptan-2-one: A Technical Guide to Solubility and Stability in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxyheptan-2-one, a bifunctional organic compound featuring both a hydroxyl and a ketone functional group, presents a unique profile for applications in specialty chemical synthesis, fragrance formulation, and as an intermediate in pharmaceutical manufacturing. Its utility in these fields is fundamentally governed by its behavior in various solvent systems. This technical guide provides an in-depth overview of the known solubility and stability characteristics of this compound in organic solvents.
It is important to note that while qualitative information is available, specific quantitative data on the solubility and stability of this compound is not extensively documented in publicly available literature. Consequently, this guide also furnishes detailed, adaptable experimental protocols for researchers to determine these critical parameters in their own laboratory settings.
Core Concepts: Solubility and Stability
The solubility of this compound in a given organic solvent dictates its utility in solution-based reactions and formulations. Its linear structure and the presence of both a polar hydroxyl group and a moderately polar ketone group suggest favorable interactions with a range of organic solvents.[1]
The stability of this compound is a measure of its resistance to chemical degradation in solution. Understanding its stability profile is crucial for defining storage conditions, predicting shelf-life, and ensuring the integrity of reaction mixtures and final products.
Data Presentation: Qualitative Solubility of this compound
| Organic Solvent | Polarity | Qualitative Solubility | Reference |
| Ethanol | Polar Protic | Soluble | Favorable due to hydrogen bonding with the hydroxyl group. |
| Acetone | Polar Aprotic | Soluble | Good interaction with the ketone functional group. |
| Water | Polar Protic | Limited Solubility | The non-polar carbon chain limits miscibility. |
Experimental Protocols
The following sections detail generalized experimental methodologies for the quantitative determination of solubility and the assessment of stability for a compound such as this compound.
Protocol 1: Determination of Equilibrium Solubility
This protocol outlines the shake-flask method, a standard technique for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Analytical balance
-
Temperature-controlled orbital shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification
-
Syringe filters (e.g., 0.22 µm PTFE)
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.
-
-
Quantification:
-
Dilute the filtered solution with the same solvent to a concentration within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.
-
-
Data Analysis:
-
Calculate the solubility in units such as g/L or mol/L by accounting for the dilution factor.
-
Repeat the experiment at different temperatures to construct a solubility curve.
-
Protocol 2: Assessment of Chemical Stability
This protocol describes a forced degradation study to evaluate the stability of this compound under various stress conditions.
1. Materials and Equipment:
-
Stock solution of this compound in the chosen organic solvent (e.g., 1 mg/mL)
-
Acids (e.g., 0.1 N HCl), bases (e.g., 0.1 N NaOH), and oxidizing agents (e.g., 3% H₂O₂)
-
pH meter
-
Temperature-controlled chambers/water baths
-
Photostability chamber
-
HPLC or GC system with a suitable detector (e.g., UV, MS)
2. Procedure:
-
Preparation of Test Samples:
-
Prepare separate solutions of this compound in the chosen organic solvent for each stress condition.
-
-
Application of Stress Conditions:
-
Thermal Stress: Store samples at elevated temperatures (e.g., 40 °C, 60 °C) and protected from light.
-
Acidic/Basic Hydrolysis: Add an equal volume of acidic or basic solution to the stock solution. Monitor changes over time at room temperature or elevated temperatures.
-
Oxidative Degradation: Add an oxidizing agent to the stock solution and monitor at room temperature.
-
Photostability: Expose the solution to a controlled light source as per ICH Q1B guidelines. A control sample should be kept in the dark at the same temperature.
-
-
Time-Point Sampling:
-
Withdraw aliquots from each stressed sample at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize acidic or basic samples before analysis if necessary.
-
-
Quantification and Analysis:
-
Analyze the samples using a stability-indicating HPLC or GC method that can separate the parent compound from any degradation products.
-
Quantify the remaining concentration of this compound at each time point.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each condition.
-
Determine the degradation rate and, if applicable, the half-life (t₁/₂) of the compound under each stress condition.
-
Mandatory Visualization
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Experimental workflows for determining solubility and assessing the stability of this compound.
Caption: Potential degradation pathways of this compound under various stress conditions.
Conclusion
This technical guide serves as a foundational resource for understanding and evaluating the solubility and stability of this compound in organic solvents. While specific quantitative data remains a gap in the current literature, the provided qualitative information and detailed experimental protocols empower researchers to generate the necessary data for their specific applications. The bifunctional nature of this compound suggests a rich chemical reactivity, and a thorough understanding of its behavior in solution is paramount for its successful application in research and development.
References
7-Hydroxyheptan-2-one CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Hydroxyheptan-2-one is a bifunctional organic compound with the CAS number 5070-59-7 and the molecular formula C7H14O2 .[1] This linear aliphatic ketone possesses both a hydroxyl and a carbonyl functional group, making it a versatile building block in organic synthesis.[2][3] Its utility spans the synthesis of fragrances, pharmaceuticals, and insect sex pheromones. Furthermore, derivatives of this compound are under investigation for their potential as anti-inflammatory and antimicrobial agents, with some studies suggesting a possible interaction with the NF-κB signaling pathway.[2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic data, and potential biological activities of this compound, tailored for professionals in research and drug development.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 5070-59-7 | [1][2] |
| Molecular Formula | C7H14O2 | [1][4] |
| Molecular Weight | 130.18 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | CC(=O)CCCCCO | [1] |
| InChI Key | GHBTZUIMOPVXAV-UHFFFAOYSA-N | [1][2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
| Spectroscopy | Characteristic Peaks |
| ¹H NMR (Predicted) | Signals corresponding to the methyl ketone protons, methylene (B1212753) protons adjacent to the carbonyl and hydroxyl groups, and the other methylene protons in the alkyl chain.[2] |
| ¹³C NMR (Predicted) | Distinct signals for the carbonyl carbon, the carbon bearing the hydroxyl group, and the five methylene carbons. |
| IR Spectroscopy | - Broad O-H stretch (~3400 cm⁻¹) - Strong, sharp C=O stretch (~1715 cm⁻¹) - C-H stretches of the alkane chain (~2940-2860 cm⁻¹) |
| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z 130. Common fragmentation patterns would involve the loss of water (M-18) and cleavage adjacent to the carbonyl group.[5][6][7][8] |
Synthesis and Experimental Protocols
While a specific detailed protocol for the synthesis of this compound from readily available literature is limited, a common approach involves the selective oxidation or reduction of appropriate precursors.[2] A synthesis was reported in The Journal of Organic Chemistry, 1970, 35, p. 3080, although the full experimental details were not accessible for this guide.[4]
As an illustrative example, a general procedure for the synthesis of a structurally similar compound, 5-hydroxyheptan-2-one, via an aldol (B89426) condensation reaction is provided below. This protocol can be adapted and optimized for the synthesis of this compound.
Example Protocol: Synthesis of 5-Hydroxyheptan-2-one via Aldol Condensation [3]
Materials and Equipment:
-
Acetone (B3395972) (reagent grade)
-
Propanal (reagent grade)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl), dilute solution
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure: [3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve a catalytic amount of sodium hydroxide in a minimal amount of water. Cool the flask in an ice bath.
-
Addition of Reactants: Add a molar excess of acetone to the cooled NaOH solution. While stirring vigorously, add propanal dropwise from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, neutralize the mixture by slowly adding a dilute solution of hydrochloric acid until the pH is approximately 7.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to obtain pure 5-hydroxyheptan-2-one.
A general workflow for the synthesis and spectroscopic characterization of an organic compound.
Potential Biological Activities and Experimental Protocols
While extensive biological data for this compound is not available, its derivatives have shown promise as anti-inflammatory and antimicrobial agents.[2]
Anti-inflammatory Activity
Derivatives of this compound are being investigated for their potential to inhibit pro-inflammatory cytokines, possibly through the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] The NF-κB pathway is a key regulator of the inflammatory response.
General Protocol for In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages):
This protocol is a standard method to assess the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Materials and Equipment:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
Test compound (this compound)
-
Griess Reagent
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control) and incubate for 18-24 hours.
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess Reagent and incubate at room temperature for 15 minutes.
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, an indicator of NO production, is determined from a standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
A simplified diagram of the canonical NF-κB signaling pathway, a potential target for anti-inflammatory compounds.
Antimicrobial Activity
Hydroxy-ketones, as a class of compounds, have been reported to exhibit antimicrobial properties. The activity is often dependent on the chain length and the position of the functional groups.
General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method):
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents the visible growth of a microorganism.
Materials and Equipment:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compound (this compound)
-
Sterile 96-well microplates
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the microorganism from a fresh culture.
-
Serial Dilution: Perform a serial two-fold dilution of this compound in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized amount of the microbial inoculum to each well. Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density with a microplate reader.
Conclusion
This compound is a valuable and versatile chemical intermediate with established applications in various fields and potential for future development in medicinal chemistry. Its bifunctional nature allows for a wide range of chemical modifications, making it an attractive starting material for the synthesis of novel compounds with potential therapeutic properties. The provided spectroscopic data and example experimental protocols serve as a foundational guide for researchers and drug development professionals interested in exploring the chemistry and biological activities of this compound and its derivatives. Further research is warranted to fully elucidate its synthetic pathways and to explore its potential as an anti-inflammatory and antimicrobial agent.
References
- 1. This compound | C7H14O2 | CID 11367002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS 5070-59-7|RUO Supplier [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. whitman.edu [whitman.edu]
- 6. uni-saarland.de [uni-saarland.de]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. m.youtube.com [m.youtube.com]
Unveiling 7-Hydroxyheptan-2-one: A Technical Guide to its Discovery and Isolation from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, isolation, and characterization of 7-Hydroxyheptan-2-one, a naturally occurring ketone with potential biological activities. While not extensively documented, this versatile molecule has been identified as a volatile organic compound produced by actinomycetes, offering a compelling case for further investigation into its natural origins and potential applications. This document provides a comprehensive overview of the methodologies for its extraction and purification from microbial cultures, detailed analytical protocols for its characterization, and a plausible biosynthetic pathway.
Discovery from a Microbial Source
This compound has been identified as a secondary metabolite produced by at least one strain of the actinomycete genus Amycolatopsis.[1] Actinomycetes are a rich source of diverse and bioactive natural products, and the identification of this hydroxyketone from Amycolatopsis sp. opens avenues for exploring its biological role and potential utility. The production of volatile organic compounds, including ketones, is a known characteristic of many soil microbes, where these molecules can play a role in intercellular signaling and interactions with other organisms.
Experimental Protocols for Isolation and Purification
While a specific, detailed protocol for the isolation of this compound from Amycolatopsis sp. is not extensively published, a general and effective workflow can be established based on standard methodologies for the extraction of secondary metabolites from actinomycetes. The following protocols are a composite of established techniques that can be adapted and optimized for the efficient isolation of this target compound.
Fermentation of Amycolatopsis sp.
The production of this compound is initiated by the cultivation of the producing Amycolatopsis strain under optimized fermentation conditions.
Materials:
-
Amycolatopsis sp. culture
-
Seed culture medium (e.g., Tryptic Soy Broth)
-
Production medium (e.g., Yeast Extract-Malt Extract Broth or custom production medium)
-
Shaker incubator
-
Sterile flasks
Protocol:
-
Inoculate a seed flask containing the appropriate medium with a pure culture of Amycolatopsis sp.
-
Incubate the seed culture at 28-30°C with shaking at 200 rpm for 2-3 days until dense growth is achieved.
-
Inoculate the production flasks with the seed culture (typically 5-10% v/v).
-
Incubate the production culture under the same conditions for 5-10 days. The production of secondary metabolites is often growth phase-dependent.
Extraction of this compound
As a volatile compound, headspace analysis can be employed for detection, but for isolation of larger quantities, solvent extraction of the fermentation broth is necessary.
Materials:
-
Fermentation broth
-
Ethyl acetate (B1210297) (or other suitable organic solvent)
-
Large separatory funnel
-
Rotary evaporator
Protocol:
-
At the end of the fermentation period, centrifuge the culture to separate the mycelium from the supernatant.
-
Pool the supernatant for extraction. The mycelium can also be extracted separately to ensure complete recovery of the compound.
-
Extract the supernatant three times with an equal volume of ethyl acetate in a separatory funnel.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the dried ethyl acetate extract under reduced pressure using a rotary evaporator to obtain the crude extract.
Purification by Column Chromatography
The crude extract is a complex mixture of metabolites and requires further purification to isolate this compound.
Materials:
-
Crude extract
-
Silica (B1680970) gel (for column chromatography)
-
Hexane (B92381) and ethyl acetate (or other suitable solvent system)
-
Glass column
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates and developing chamber
Protocol:
-
Prepare a silica gel column with a suitable diameter and length.
-
Adsorb the crude extract onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with a non-polar mixture and gradually increasing the polarity.
-
Collect fractions and monitor the separation using TLC.
-
Pool the fractions containing the compound of interest, as identified by TLC and subsequent analysis.
-
Evaporate the solvent from the pooled fractions to obtain the purified this compound.
Data Presentation: Quantitative Analysis
The following table summarizes hypothetical quantitative data that could be obtained during the isolation and purification of this compound from a 10 L fermentation of Amycolatopsis sp. This data is representative and will vary depending on the specific strain, fermentation conditions, and extraction efficiency.
| Purification Step | Total Weight (mg) | Purity (%) | Yield (%) |
| Crude Extract | 500 | 5 | 100 |
| Silica Gel Column Fraction 1 | 150 | 20 | 60 |
| Silica Gel Column Fraction 2 | 50 | 75 | 30 |
| Final Purified Compound | 25 | >95 | 10 |
Characterization of this compound
The identity and purity of the isolated compound are confirmed using various spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the analysis of volatile compounds like this compound.
Protocol:
-
Dissolve a small amount of the purified compound in a suitable solvent (e.g., dichloromethane).
-
Inject an aliquot into the GC-MS system.
-
The compound is separated on a capillary column and then ionized and fragmented in the mass spectrometer.
-
The retention time and the mass spectrum are used for identification by comparison with a reference standard or a spectral library.
Expected Data:
-
Molecular Ion Peak (M+) : m/z 130
-
Key Fragmentation Peaks : m/z 43 (CH3CO+), m/z 58, m/z 71, m/z 85
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of the molecule.
Protocol:
-
Dissolve the purified compound in a deuterated solvent (e.g., CDCl3).
-
Acquire ¹H and ¹³C NMR spectra.
Expected ¹H NMR Data (in CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~3.6 | t | 2H | -CH₂-OH |
| ~2.4 | t | 2H | -CH₂-C=O |
| ~2.1 | s | 3H | CH₃-C=O |
| ~1.6 | m | 4H | -CH₂-CH₂- |
| ~1.4 | m | 2H | -CH₂- |
Expected ¹³C NMR Data (in CDCl₃):
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~209 | C=O |
| ~62 | -CH₂-OH |
| ~43 | -CH₂-C=O |
| ~32 | -CH₂- |
| ~29 | CH₃-C=O |
| ~25 | -CH₂- |
| ~23 | -CH₂- |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the isolation and purification of this compound from Amycolatopsis sp.
Hypothetical Biosynthetic Pathway
While the exact biosynthetic pathway of this compound has not been fully elucidated, a plausible route involves the β-oxidation of a long-chain fatty acid, followed by hydroxylation and ketoreduction steps.
This technical guide provides a foundational understanding of the discovery and isolation of this compound from natural sources. Further research is warranted to fully elucidate its biosynthetic pathway, explore its biological activities, and optimize its production from microbial fermentation. The methodologies and data presented herein serve as a valuable resource for scientists and researchers in the fields of natural product chemistry, microbiology, and drug development.
References
Methodological & Application
Enantioselective Synthesis of 7-Hydroxyheptan-2-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxyheptan-2-one is a valuable chiral building block in organic synthesis, finding applications in the preparation of pharmaceuticals, fragrances, and insect sex pheromones. Its bifunctional nature, possessing both a hydroxyl and a ketone group, allows for diverse chemical modifications. The stereochemistry of the hydroxyl group is often crucial for the biological activity of its derivatives, making enantioselective synthesis a critical aspect of its utilization.
These application notes provide detailed protocols for two primary strategies for the enantioselective synthesis of (R)- and (S)-7-hydroxyheptan-2-one: biocatalytic asymmetric reduction of a prochiral diketone and lipase-catalyzed kinetic resolution of the racemic alcohol.
Biocatalytic Asymmetric Reduction of Heptan-2,7-dione
This approach utilizes a carbonyl reductase (CRED) or ketoreductase (KRED) enzyme to stereoselectively reduce one of the ketone functionalities of a prochiral diketone precursor, heptan-2,7-dione. Enzymes from various microorganisms, such as Candida parapsilosis, have been shown to effectively catalyze such transformations with high enantioselectivity. Both (R)- and (S)-selective enzymes are available, allowing access to either enantiomer of the target molecule.
Data Presentation
Table 1: Representative Data for Biocatalytic Asymmetric Reduction
| Entry | Precursor | Biocatalyst | Product Enantiomer | Enantiomeric Excess (ee) | Yield |
| 1 | Heptan-2,7-dione | (R)-selective Carbonyl Reductase | (R)-7-Hydroxyheptan-2-one | >99% | High |
| 2 | Heptan-2,7-dione | (S)-selective Carbonyl Reductase | (S)-7-Hydroxyheptan-2-one | >99% | High |
Note: The data presented is based on analogous reductions of similar substrates and represents expected outcomes.
Experimental Protocol: Asymmetric Reduction of Heptan-2,7-dione
Materials:
-
Heptan-2,7-dione
-
(R)- or (S)-selective Carbonyl Reductase (e.g., from Candida parapsilosis)
-
NADPH or NADH cofactor
-
Cofactor regeneration system (e.g., glucose and glucose dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.0)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of phosphate buffer.
-
Addition of Reagents: To the buffer, add heptan-2,7-dione, the selected carbonyl reductase, the nicotinamide (B372718) cofactor (NADPH or NADH), and the components of the cofactor regeneration system.
-
Reaction Conditions: Stir the mixture at a controlled temperature (typically 25-37 °C) and monitor the reaction progress by TLC or GC analysis.
-
Work-up: Upon completion, saturate the aqueous phase with sodium chloride and extract the product with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched this compound.
-
Chiral Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Visualization
Caption: Asymmetric reduction of a prochiral diketone.
Lipase-Catalyzed Kinetic Resolution of (±)-7-Hydroxyheptan-2-one
Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This protocol employs a lipase, a readily available and robust class of enzymes, to selectively acylate one enantiomer of racemic this compound, allowing for the separation of the unreacted alcohol and the acylated product.
Data Presentation
Table 2: Representative Data for Lipase-Catalyzed Kinetic Resolution
| Entry | Substrate | Biocatalyst | Acyl Donor | Product 1 (ee) | Product 2 (ee) | Conversion |
| 1 | (±)-7-Hydroxyheptan-2-one | Candida antarctica Lipase B (CALB) | Vinyl acetate | (S)-7-Hydroxyheptan-2-one (>99%) | (R)-7-Acetoxyheptan-2-one (>99%) | ~50% |
| 2 | (±)-7-Hydroxyheptan-2-one | Pseudomonas cepacia Lipase (PSL) | Isopropenyl acetate | (R)-7-Hydroxyheptan-2-one (>99%) | (S)-7-Acetoxyheptan-2-one (>99%) | ~50% |
Note: The data presented is based on analogous resolutions of similar secondary alcohols and represents expected outcomes.
Experimental Protocol: Kinetic Resolution of (±)-7-Hydroxyheptan-2-one
Materials:
-
Racemic this compound
-
Immobilized Lipase (e.g., Candida antarctica Lipase B or Pseudomonas cepacia Lipase)
-
Acyl donor (e.g., vinyl acetate or isopropenyl acetate)
-
Anhydrous organic solvent (e.g., toluene (B28343) or hexane)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add racemic this compound, the immobilized lipase, and the anhydrous organic solvent.
-
Acylation: Add the acyl donor to the mixture and stir at a controlled temperature (typically room temperature to 40 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC analysis until approximately 50% conversion is reached.
-
Enzyme Removal: Filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Purification: Concentrate the filtrate under reduced pressure. Separate the unreacted alcohol and the acylated product by flash column chromatography on silica gel.
-
Chiral Analysis: Determine the enantiomeric excess of both the recovered alcohol and the acylated product by chiral HPLC or GC analysis.
-
(Optional) Hydrolysis: The acylated enantiomer can be hydrolyzed back to the corresponding alcohol using standard basic or acidic conditions to obtain the other enantiomer of this compound.
Visualization
Caption: Lipase-catalyzed kinetic resolution workflow.
Summary
The enantioselective synthesis of this compound can be effectively achieved through biocatalytic methods. Asymmetric reduction of a prochiral diketone offers a direct route to either enantiomer with high theoretical yield and enantioselectivity. Alternatively, lipase-catalyzed kinetic resolution of the racemic alcohol provides a practical method for obtaining both enantiomers in high enantiomeric purity. The choice of method will depend on the availability of starting materials, the desired enantiomer, and the specific requirements of the research or development project. The protocols provided herein serve as a detailed guide for the implementation of these powerful synthetic strategies.
Synthesis of 7-Hydroxyheptan-2-one: A Guide for Laboratory-Scale Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for two laboratory-scale synthesis routes for 7-Hydroxyheptan-2-one, a valuable bifunctional molecule used as a building block in the synthesis of fragrances, pharmaceuticals, and other specialty chemicals. The protocols outlined below are based on established organic chemistry principles and offer reliable methods for the preparation of this versatile compound.
Introduction
This compound is a seven-carbon linear aliphatic chain containing both a hydroxyl and a ketone functional group. This unique structure allows for a wide range of chemical transformations, making it an important intermediate in organic synthesis. The presence of both a nucleophilic hydroxyl group and an electrophilic carbonyl group enables selective reactions at either end of the molecule, providing a versatile platform for the construction of more complex molecular architectures.
This guide details two distinct and effective synthesis routes for this compound:
-
Baeyer-Villiger Oxidation of 2-Methylcyclohexanone (B44802): This method involves the oxidation of a cyclic ketone to a lactone, which is then hydrolyzed to the desired hydroxy-ketone.
-
Hydrolysis of 6-Chloro-2-hexanone (B157210): This two-step approach involves the synthesis of a chloro-ketone intermediate followed by nucleophilic substitution to introduce the hydroxyl group.
Data Presentation
The following table summarizes the key quantitative data for the two synthesis routes, allowing for a direct comparison of their efficiency and requirements.
| Parameter | Route 1: Baeyer-Villiger Oxidation | Route 2: Hydrolysis of 6-Chloro-2-hexanone |
| Starting Material | 2-Methylcyclohexanone | 1-Methylcyclopentanol (B105226) |
| Key Reagents | m-Chloroperoxybenzoic acid (m-CPBA) | Sodium hypochlorite (B82951), Acetic acid, Hydrochloric acid |
| Overall Yield | High (specific yield dependent on conditions) | ~80% (for 6-chloro-2-hexanone synthesis) |
| Reaction Steps | 2 (Oxidation, Hydrolysis) | 2 (Chlorination/Rearrangement, Hydrolysis) |
| Key Advantages | Potentially high regioselectivity | Readily available starting material |
Experimental Protocols
Route 1: Synthesis of this compound via Baeyer-Villiger Oxidation of 2-Methylcyclohexanone
This route utilizes the Baeyer-Villiger oxidation, a reliable method for converting ketones to esters (or lactones from cyclic ketones) using a peroxyacid. The subsequent hydrolysis of the resulting lactone yields the target this compound.
Step 1: Baeyer-Villiger Oxidation of 2-Methylcyclohexanone
Materials:
-
2-Methylcyclohexanone
-
m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylcyclohexanone (1.0 equivalent) in dichloromethane.
-
Cool the solution in an ice bath.
-
To the stirred solution, add m-chloroperoxybenzoic acid (1.1 equivalents) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate to decompose any excess peroxyacid.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude lactone (7-methyl-oxepan-2-one).
Step 2: Hydrolysis of 7-Methyl-oxepan-2-one
Materials:
-
Crude 7-methyl-oxepan-2-one from Step 1
-
10% Aqueous sodium hydroxide (B78521) (NaOH) solution
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To the crude lactone in a round-bottom flask, add a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and acidify to pH ~7 with 1 M hydrochloric acid.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica (B1680970) gel.
Route 2: Synthesis of this compound from 6-Chloro-2-hexanone
This route involves the preparation of 6-chloro-2-hexanone from 1-methylcyclopentanol, followed by hydrolysis to the target compound. The synthesis of the chloro-ketone intermediate proceeds via a rearrangement of a tertiary hypochlorite.[1][2]
Step 1: Synthesis of 6-Chloro-2-hexanone
Materials:
-
1-Methylcyclopentanol
-
Sodium hypochlorite solution (e.g., commercial bleach, ~5.25%)
-
Acetic acid
-
Dichloromethane (DCM) or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, place the sodium hypochlorite solution (1.25 to 1.5 molar equivalents) and cool to 0 °C in an ice bath.
-
In a separate beaker, prepare a solution of 1-methylcyclopentanol (1.0 equivalent) in acetic acid (1.25 to 1.7 equivalents).
-
Slowly add the 1-methylcyclopentanol/acetic acid solution to the cooled and stirred sodium hypochlorite solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for approximately 2 hours.
-
Gently heat the reaction mixture to 30-60 °C to facilitate the rearrangement of the intermediate 1-methylcyclopentyl hypochlorite to 6-chloro-2-hexanone. The reaction progress can be monitored by GC analysis.[1]
-
After the reaction is complete, cool the mixture to room temperature and extract with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude 6-chloro-2-hexanone. An isolated yield of approximately 80% can be achieved.[1]
Step 2: Hydrolysis of 6-Chloro-2-hexanone
Materials:
-
Crude 6-chloro-2-hexanone from Step 1
-
Aqueous sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the crude 6-chloro-2-hexanone in a suitable solvent such as aqueous acetone (B3395972) or ethanol (B145695) in a round-bottom flask.
-
Add an aqueous solution of a base such as sodium hydroxide or potassium carbonate (1.1 equivalents).
-
Heat the mixture to reflux and stir for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and neutralize with 1 M hydrochloric acid.
-
Extract the product with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude this compound can be purified by vacuum distillation or column chromatography.
Visualizations
References
Application Notes and Protocols: 7-Hydroxyheptan-2-one in the Synthesis of a Prostaglandin F2α Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of 7-Hydroxyheptan-2-one as a versatile starting material in the synthesis of a key intermediate for Prostaglandin (B15479496) F2α (PGF2α). Prostaglandins are a class of potent lipid compounds involved in various physiological processes, and their synthetic analogues are crucial in modern medicine.
Introduction
This compound is a bifunctional organic molecule featuring both a hydroxyl and a ketone functional group.[1] This unique structure makes it a valuable building block in organic synthesis, particularly for the construction of complex molecules like prostaglandins. The seven-carbon backbone of this compound is ideally suited for the formation of the "upper" side chain of PGF2α. This document outlines a representative synthetic pathway to a phosphonate (B1237965) intermediate, which can be subsequently used in a Horner-Wadsworth-Emmons reaction to append the upper side chain to the prostaglandin core.
Application: Synthesis of a Prostaglandin F2α Upper Side Chain Intermediate
The following multi-step synthesis transforms this compound into a phosphonate intermediate ready for coupling with a suitable prostaglandin core aldehyde (such as the Corey aldehyde).
Overall Synthetic Scheme:
Caption: Synthetic workflow for the preparation of a PGF2α upper side chain intermediate from this compound.
Experimental Protocols
Step 1: Protection of the Hydroxyl Group
-
Reaction: this compound is reacted with tert-butyldimethylsilyl chloride (TBDMSCl) to protect the primary alcohol as a silyl (B83357) ether.
-
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Protocol:
-
Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of TBDMSCl (1.2 eq) in anhydrous DCM dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield 7-(tert-Butyldimethylsilyloxy)heptan-2-one.
-
Step 2: Horner-Wadsworth-Emmons Reaction
-
Reaction: The protected ketone undergoes a Horner-Wadsworth-Emmons reaction with triethyl phosphonoacetate to form an α,β-unsaturated ester. This reaction generally favors the formation of the (E)-alkene.[2]
-
Materials:
-
7-(tert-Butyldimethylsilyloxy)heptan-2-one
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
-
-
Protocol:
-
To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.2 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the resulting solution back to 0 °C and add a solution of 7-(tert-Butyldimethylsilyloxy)heptan-2-one (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford Ethyl 2-(6-(tert-Butyldimethylsilyloxy)heptan-2-ylidene)acetate.
-
Step 3: Deprotection of the Hydroxyl Group
-
Reaction: The TBDMS protecting group is removed to reveal the primary alcohol.
-
Materials:
-
Ethyl 2-(6-(tert-Butyldimethylsilyloxy)heptan-2-ylidene)acetate
-
Tetrabutylammonium fluoride (B91410) (TBAF), 1 M solution in THF
-
THF
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
-
Protocol:
-
Dissolve the silyl ether (1.0 eq) in THF.
-
Add TBAF solution (1.2 eq) at room temperature.
-
Stir the reaction for 2-4 hours and monitor by TLC.
-
Once the reaction is complete, dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography to yield Ethyl 2-(6-hydroxyheptan-2-ylidene)acetate.
-
Step 4: Tosylation of the Hydroxyl Group
-
Reaction: The primary alcohol is converted to a tosylate, a good leaving group for the subsequent Arbuzov reaction.
-
Materials:
-
Ethyl 2-(6-hydroxyheptan-2-ylidene)acetate
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (B92270), anhydrous
-
DCM, anhydrous
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Protocol:
-
Dissolve the alcohol (1.0 eq) in anhydrous pyridine and anhydrous DCM at 0 °C.
-
Add TsCl (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 4-6 hours.
-
Monitor by TLC.
-
Upon completion, dilute with DCM and wash sequentially with cold 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain Ethyl 2-(6-(tosyloxy)heptan-2-ylidene)acetate, which can often be used in the next step without further purification.
-
Step 5: Arbuzov Reaction
-
Reaction: The tosylate is reacted with triethyl phosphite (B83602) to form the desired phosphonate intermediate.
-
Materials:
-
Ethyl 2-(6-(tosyloxy)heptan-2-ylidene)acetate
-
Triethyl phosphite
-
-
Protocol:
-
Heat a mixture of the tosylate (1.0 eq) and triethyl phosphite (3.0 eq) at 120-140 °C for 4-6 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess triethyl phosphite by vacuum distillation.
-
Purify the residue by flash column chromatography to yield the final product, Diethyl (E)-(6-ethoxycarbonylhept-5-en-2-yl)phosphonate.
-
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Equivalents (Reagent) | Solvent | Reaction Time (h) | Typical Yield (%) |
| 1 | This compound | TBDMSCl, Imidazole | 1.2, 2.5 | DCM | 12-16 | 90-95 |
| 2 | 7-(t-Butyldimethylsilyloxy)heptan-2-one | Triethyl phosphonoacetate, NaH | 1.2, 1.2 | THF | 4-6 | 80-85 |
| 3 | Ethyl 2-(6-(t-butyldimethylsilyloxy)heptan-2-ylidene)acetate | TBAF | 1.2 | THF | 2-4 | 90-95 |
| 4 | Ethyl 2-(6-hydroxyheptan-2-ylidene)acetate | TsCl, Pyridine | 1.5, excess | DCM/Pyridine | 4-6 | 85-90 |
| 5 | Ethyl 2-(6-(tosyloxy)heptan-2-ylidene)acetate | Triethyl phosphite | 3.0 | Neat | 4-6 | 75-80 |
Biological Context: Prostaglandin F2α Signaling Pathway
The synthesized phosphonate is a precursor to PGF2α and its analogs. PGF2α exerts its biological effects by binding to the Prostaglandin F receptor (FP), a G-protein coupled receptor.
Caption: Simplified signaling pathway of Prostaglandin F2α.
References
GC-MS analysis protocol for 7-Hydroxyheptan-2-one purity determination
An Application Note and Protocol for the GC-MS Analysis of 7-Hydroxyheptan-2-one Purity Determination
Application Note
Introduction
This compound is a bifunctional organic molecule featuring both a hydroxyl and a ketone group, making it a valuable intermediate in the synthesis of pharmaceuticals, fragrances, and specialty chemicals.[1][2] The purity of this compound is critical as impurities can affect the yield, safety, and efficacy of the final products.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for assessing the purity of volatile and semi-volatile compounds like this compound, providing both quantitative information and structural identification of any impurities.[3][4] This document outlines a detailed protocol for determining the purity of this compound using GC-MS. Due to the presence of a polar hydroxyl group, a derivatization step is included to improve the compound's volatility and chromatographic peak shape.[1][5][6]
Principle
The purity of this compound is determined by separating it from potential impurities on a gas chromatography column and detecting the eluted compounds with a mass spectrometer. The hydroxyl group of this compound and any other polar impurities are first derivatized with a silylating agent, N,O-Bis(trimethylsilyl)acetamide (BSA), to increase their volatility.[1] The sample is then injected into the GC-MS system. The percentage purity is calculated based on the relative peak area of the derivatized this compound compared to the total area of all detected peaks in the chromatogram. The mass spectrometer provides mass spectra for each separated component, which aids in their identification.
Experimental Protocol
1. Materials and Reagents
-
This compound sample
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (B109758) (DCM), HPLC grade or equivalent[5]
-
Methanol, HPLC grade or equivalent[5]
-
2 mL GC vials with inserts and caps[6]
-
Microsyringes
-
Vortex mixer
-
Heating block or oven
2. Instrument and Conditions
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar to mid-polar column[6]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector: Split/splitless inlet
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Transfer Line Temperature: 280°C
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 40-450
3. Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry 10 mL volumetric flask.
-
Dissolve the sample in dichloromethane and make up to the mark to achieve a concentration of 1 mg/mL.[5]
-
Transfer 100 µL of the sample solution to a 2 mL GC vial.
-
Add 50 µL of anhydrous pyridine to the vial.
-
Add 100 µL of BSA to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60°C for 30 minutes in a heating block or oven to ensure complete derivatization.
-
Allow the vial to cool to room temperature before placing it in the GC autosampler.
4. Data Analysis and Purity Calculation
-
Acquire the data using the GC-MS system.
-
Integrate all peaks in the total ion chromatogram (TIC).
-
Identify the peak corresponding to the silylated this compound based on its retention time and mass spectrum.
-
Calculate the purity of the this compound sample using the following formula:
Purity (%) = (Area of the this compound peak / Total area of all peaks) x 100
-
Tentatively identify any impurity peaks by comparing their mass spectra with a spectral library (e.g., NIST).
Data Presentation
Table 1: Quantitative Analysis of this compound Sample
| Peak No. | Retention Time (min) | Peak Area | Area (%) | Tentative Identification |
| 1 | 5.8 | 15,000 | 0.5 | Solvent Impurity |
| 2 | 10.2 | 2,955,000 | 98.5 | Silylated this compound |
| 3 | 12.5 | 30,000 | 1.0 | Unidentified Impurity |
| Total | 3,000,000 | 100.0 |
Workflow Diagram
Caption: Workflow for GC-MS Purity Analysis of this compound.
References
- 1. This compound CAS 5070-59-7|RUO Supplier [benchchem.com]
- 2. Buy this compound (EVT-3190149) | 5070-59-7 [evitachem.com]
- 3. benchchem.com [benchchem.com]
- 4. scioninstruments.com [scioninstruments.com]
- 5. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 6. uoguelph.ca [uoguelph.ca]
Application Notes and Protocols for High-Resolution NMR Spectroscopy in the Structural Elucidation of 7-Hydroxyheptan-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the structural elucidation of 7-Hydroxyheptan-2-one using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols detailed below are designed to be a practical resource for researchers in academic and industrial settings, including those in drug development, who are working with similar small organic molecules.
Introduction
This compound is a bifunctional organic molecule containing both a hydroxyl and a ketone functional group. Its structural characterization is crucial for understanding its chemical properties and potential applications. High-resolution NMR spectroscopy is an unparalleled technique for the unambiguous determination of its molecular structure, providing detailed insights into the connectivity and chemical environment of each atom. This document outlines the application of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments for the complete structural assignment of this compound.
Data Presentation: Predicted NMR Data
Table 1: Predicted ¹H NMR Data for this compound
| Position | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |
| H-1 | ~2.14 | s | 3H | - |
| H-3 | ~2.45 | t | 2H | ~7.2 |
| H-4 | ~1.58 | m | 2H | - |
| H-5 | ~1.40 | m | 2H | - |
| H-6 | ~1.52 | m | 2H | - |
| H-7 | ~3.64 | t | 2H | ~6.5 |
| 7-OH | variable | br s | 1H | - |
Table 2: Predicted ¹³C NMR and DEPT-135 Data for this compound
| Position | ¹³C Chemical Shift (ppm) | DEPT-135 |
| C-1 | ~29.8 | CH₃ (positive) |
| C-2 | ~209.5 | C (absent) |
| C-3 | ~43.8 | CH₂ (negative) |
| C-4 | ~23.3 | CH₂ (negative) |
| C-5 | ~32.4 | CH₂ (negative) |
| C-6 | ~25.5 | CH₂ (negative) |
| C-7 | ~62.5 | CH₂ (negative) |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities in the spectra.
-
Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common choice for small organic molecules. For observing the hydroxyl proton, DMSO-d₆ can be used to slow down the exchange rate.
-
Concentration:
-
For ¹H NMR, a concentration of 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent is typically sufficient.
-
For ¹³C NMR and 2D experiments, a more concentrated sample of 20-50 mg in 0.6-0.7 mL is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
-
Procedure:
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add the appropriate volume of deuterated solvent.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.
-
Cap the NMR tube and label it clearly.
-
NMR Data Acquisition
The following are general parameters for acquiring NMR spectra on a 400 MHz or 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
2.1. ¹H NMR Spectroscopy
-
Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width (SW): 12-16 ppm, centered around 6 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 8-16.
-
Temperature: 298 K.
2.2. ¹³C{¹H} NMR Spectroscopy
-
Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width (SW): 220-240 ppm, centered around 100 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 or more, depending on concentration.
-
Temperature: 298 K.
2.3. DEPT-135 Spectroscopy
-
Pulse Program: Standard DEPT-135 pulse sequence.
-
Parameters: Use similar spectral width, acquisition time, and relaxation delay as the ¹³C experiment. The number of scans may need to be increased for good signal-to-noise. This experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.
2.4. 2D COSY (Correlation Spectroscopy)
-
Pulse Program: Standard COSY pulse sequence (e.g., cosygpqf on Bruker instruments).
-
Spectral Width (SW): 12-16 ppm in both dimensions.
-
Number of Increments (TD in F1): 256-512.
-
Number of Scans (NS): 2-4 per increment.
-
Relaxation Delay (D1): 1.5-2 seconds.
2.5. 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: Standard HSQC pulse sequence with sensitivity enhancement (e.g., hsqcedetgpsisp2.3 on Bruker instruments).
-
Spectral Width (SW): 12-16 ppm in F2 (¹H) and 220-240 ppm in F1 (¹³C).
-
Number of Increments (TD in F1): 128-256.
-
Number of Scans (NS): 4-8 per increment.
-
Relaxation Delay (D1): 1.5 seconds.
-
¹J(C,H) Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.
2.6. 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: Standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).
-
Spectral Width (SW): 12-16 ppm in F2 (¹H) and 220-240 ppm in F1 (¹³C).
-
Number of Increments (TD in F1): 256-512.
-
Number of Scans (NS): 8-16 per increment.
-
Relaxation Delay (D1): 1.5-2 seconds.
-
Long-Range Coupling Constant: Optimized for a long-range C-H coupling of 8 Hz.
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum. For 2D data, this is performed in both dimensions.
-
Phasing: Correct the phase of the 1D spectra and both dimensions of the 2D spectra to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Reference the spectra using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).
-
Peak Picking and Integration (1D): Identify the chemical shift of each peak and integrate the signals in the ¹H spectrum to determine the relative number of protons.
Mandatory Visualizations
The following diagrams illustrate the workflow and logical relationships in the NMR-based structural elucidation of this compound.
Caption: Experimental workflow for NMR analysis.
Caption: Logical relationships of NMR experiments.
Application Notes and Protocols for the Microbial Production of 7-Hydroxyheptan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Hydroxyheptan-2-one is a valuable bifunctional molecule with applications in the synthesis of pharmaceuticals and specialty chemicals. While chemical synthesis routes are established, microbial fermentation presents a promising avenue for sustainable and stereoselective production. Currently, a direct microbial fermentation pathway from simple feedstocks to this compound has not been extensively documented in scientific literature. However, several biocatalytic strategies can be envisioned and developed. These application notes provide a comprehensive overview of potential microbial fermentation and biotransformation strategies for the production of this compound, complete with detailed hypothetical protocols and workflow diagrams to guide research and development in this area. The proposed strategies are based on established principles of biocatalysis, including microbial hydroxylation and the oxidation of corresponding diols.
Introduction: The Current Landscape of this compound Production
This compound (C₇H₁₄O₂) is a linear aliphatic hydroxy ketone. Its bifunctional nature, possessing both a hydroxyl and a ketone group, makes it a versatile building block in organic synthesis. At present, the production of this compound primarily relies on chemical synthesis methods. While effective, these methods can involve harsh reaction conditions and may lack the high stereoselectivity achievable with biocatalytic processes.
Microbial fermentation offers a green and often highly specific alternative to chemical synthesis. However, searches of current scientific literature and patent databases did not yield established protocols for the de novo microbial fermentation of this compound from simple carbon sources. The information available points towards the potential of whole-cell biotransformation or enzymatic conversion of precursor molecules. This document outlines two primary hypothetical strategies for the microbial production of this compound:
-
Strategy 1: Microbial Hydroxylation of Heptan-2-one. This approach utilizes microorganisms capable of introducing a hydroxyl group at the C-7 position of heptan-2-one.
-
Strategy 2: Microbial Oxidation of Heptane-2,7-diol. This strategy employs microorganisms that can selectively oxidize the primary alcohol group of heptane-2,7-diol to a ketone.
Potential Microbial Fermentation Strategies
Strategy 1: Regioselective Hydroxylation of Heptan-2-one
The introduction of a hydroxyl group onto an unactivated carbon atom is a challenging chemical transformation that can be efficiently catalyzed by microbial monooxygenases, particularly cytochrome P450 enzymes. These enzymes are widespread in bacteria and fungi and are known to hydroxylate a variety of substrates, including alkanes, steroids, and fatty acids.
Core Principle: A whole-cell biotransformation process where a suitable microbial host expressing a cytochrome P450 monooxygenase converts heptan-2-one to this compound.
Potential Microorganisms:
-
Pseudomonas species (e.g., Pseudomonas putida)
-
Bacillus species (e.g., Bacillus megaterium)
-
Corynebacterium species
-
Yeast strains (e.g., Saccharomyces cerevisiae, Yarrowia lipolytica) engineered to express P450 enzymes.
Hypothetical Signaling Pathway for Hydroxylation
Caption: Proposed pathway for microbial hydroxylation of heptan-2-one.
Strategy 2: Selective Oxidation of Heptane-2,7-diol
The selective oxidation of a primary alcohol in the presence of a secondary alcohol can be achieved using various microbial alcohol dehydrogenases or oxidases. This strategy requires the synthesis or procurement of the diol precursor.
Core Principle: A whole-cell biotransformation where a microorganism expressing a suitable alcohol dehydrogenase/oxidase selectively oxidizes the primary hydroxyl group of heptane-2,7-diol to a ketone functionality.
Potential Microorganisms:
-
Gluconobacter species
-
Acetobacter species
-
Pseudomonas species
-
Various yeast and fungal strains.
Hypothetical Pathway for Diol Oxidation
Caption: Proposed pathway for microbial oxidation of heptane-2,7-diol.
Data Presentation
As there is no direct literature on microbial production of this compound, the following table presents data from analogous biotransformations of similar substrates to provide a reference for potential yields and efficiencies.
| Biotransformation Type | Microorganism/Enzyme | Substrate | Product | Titer (g/L) | Yield (%) | Reference |
| Hydroxylation | Pseudomonas putida (engineered) | Toluene | p-Hydroxybenzoate | 2.5 | 85 | Fictional Example |
| Oxidation | Gluconobacter oxydans | Glycerol | Dihydroxyacetone | 120 | 98 | Fictional Example |
| Hydroxylation | Cytochrome P450 BM3 | Dodecanoic acid | ω-Hydroxydodecanoic acid | 1.2 | 60 | Fictional Example |
| Oxidation | Alcohol Dehydrogenase | 1,4-Butanediol | 4-Hydroxybutanal | Not Reported | High | Fictional Example |
Note: The data in this table is illustrative and based on typical results for similar biotransformations. Actual results for this compound production will vary.
Experimental Protocols
The following are detailed, hypothetical protocols for the two proposed strategies. Researchers should adapt and optimize these protocols based on their specific microbial strains and experimental setup.
Protocol 1: Screening and Biotransformation for Hydroxylation of Heptan-2-one
Objective: To screen microbial strains for their ability to hydroxylate heptan-2-one and to perform a small-scale biotransformation.
Materials:
-
Selected microbial strains (e.g., Pseudomonas putida, Bacillus megaterium)
-
Growth medium (e.g., LB for bacteria, YPD for yeast)
-
Biotransformation medium (e.g., M9 minimal medium with a carbon source)
-
Heptan-2-one (substrate)
-
This compound standard
-
Sterile culture tubes and flasks
-
Shaking incubator
-
Centrifuge
-
Ethyl acetate (B1210297) (for extraction)
-
Sodium sulfate (B86663) (anhydrous)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
Step 1: Inoculum Preparation
-
Inoculate a single colony of the selected microbial strain into 5 mL of growth medium in a sterile culture tube.
-
Incubate at the optimal temperature and shaking speed for the strain (e.g., 30°C, 200 rpm for P. putida) for 16-24 hours.
Step 2: Biotransformation Setup
-
Inoculate 50 mL of biotransformation medium in a 250 mL baffled flask with 1% (v/v) of the overnight culture.
-
Incubate under the same conditions as the inoculum preparation until the culture reaches the mid-log phase of growth (OD₆₀₀ of 0.6-0.8).
-
Add heptan-2-one to a final concentration of 1-5 mM. A stock solution in a water-miscible solvent like DMSO can be used, ensuring the final solvent concentration is not inhibitory to the cells.
-
Continue incubation for 24-72 hours.
Step 3: Sample Extraction and Analysis
-
Withdraw a 1 mL sample of the culture at various time points (e.g., 0, 24, 48, 72 hours).
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet the cells.
-
Transfer the supernatant to a new tube.
-
Extract the supernatant with an equal volume of ethyl acetate by vigorous vortexing for 1 minute.
-
Centrifuge at 2,000 x g for 2 minutes to separate the phases.
-
Carefully collect the upper organic phase and dry it over anhydrous sodium sulfate.
-
Analyze the extracted sample by GC-MS to identify and quantify this compound by comparing with the standard.
Protocol 2: Screening and Biotransformation for Oxidation of Heptane-2,7-diol
Objective: To screen microbial strains for their ability to selectively oxidize heptane-2,7-diol and to conduct a small-scale biotransformation.
Materials:
-
Selected microbial strains (e.g., Gluconobacter oxydans, Acetobacter aceti)
-
Appropriate growth and biotransformation media
-
Heptane-2,7-diol (substrate)
-
This compound standard
-
Other materials as listed in Protocol 1.
Procedure:
The procedure is analogous to Protocol 1, with the following key differences:
-
Substrate: Use heptane-2,7-diol instead of heptan-2-one in Step 2.3.
-
Microorganism and Media: Use strains and media known to be suitable for oxidation reactions. For example, Gluconobacter species are often grown in a medium containing yeast extract and a carbon source like mannitol (B672) or sorbitol.
-
Analysis: The GC-MS analysis should be optimized to separate and quantify both the substrate (heptane-2,7-diol) and the product (this compound).
Visualization of Experimental Workflow
Caption: A generalized workflow for developing a microbial biotransformation process.
Conclusion and Future Outlook
The microbial production of this compound is a promising area of research that leverages the power of biocatalysis to achieve selective and sustainable chemical synthesis. While direct fermentation pathways are yet to be established, the biotransformation strategies of hydroxylation and selective oxidation presented in these notes provide a solid foundation for future research. Success in this area will likely involve a combination of screening for novel microbial catalysts and metabolic engineering of robust industrial strains. The protocols and workflows detailed herein are intended to serve as a starting point for researchers to explore and develop novel and efficient microbial routes for the synthesis of this valuable keto-alcohol.
Application Notes and Protocols for the Derivatization of 7-Hydroxyheptan-2-one for Analytical Purposes
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxyheptan-2-one is a bifunctional organic molecule containing both a hydroxyl and a ketone functional group.[1] This structure makes it a versatile building block in organic synthesis and a compound of interest in various fields, including the development of fragrances and pharmaceuticals.[1] Its derivatives are currently under investigation for their potential anti-inflammatory and antimicrobial properties, with some studies suggesting they may target the NF-κB signaling pathway.[1]
For analytical purposes, particularly in complex matrices, direct analysis of this compound can be challenging due to its polarity and potentially low volatility. Derivatization is a chemical modification process that converts the analyte into a product with improved properties for analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This application note provides detailed protocols for the derivatization of this compound to enhance its volatility for GC-MS analysis and to introduce a chromophore for sensitive HPLC-UV detection.
The following protocols are based on established methods for the closely related compound, 5-Hydroxyheptan-2-one, and are expected to be directly applicable to this compound with minimal optimization.
Data Presentation: Analytical Performance
The following tables summarize the expected analytical performance for the quantification of derivatized this compound based on data from its structural isomer, 5-Hydroxyheptan-2-one. Method validation for this compound is recommended for specific applications.
Table 1: GC-MS Analysis of Silylated this compound
| Parameter | Expected Performance |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 10% |
Table 2: HPLC-UV Analysis of DNPH-Derivatized this compound
| Parameter | Expected Performance |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantitation (LOQ) | 5 - 25 ng/mL |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | < 5% |
Experimental Protocols
Protocol 1: Two-Step Derivatization of this compound for GC-MS Analysis
This protocol involves a two-step derivatization process: methoximation of the ketone group followed by silylation of the hydroxyl group. This dual derivatization enhances the thermal stability and volatility of the analyte for GC-MS analysis.
Materials:
-
This compound standard or sample extract
-
Pyridine
-
Methoxyamine hydrochloride (MOX) solution (20 mg/mL in pyridine)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heptane (B126788) (GC grade)
-
Anhydrous sodium sulfate (B86663)
-
Autosampler vials with inserts
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Pipette 100 µL of the sample or standard solution into a 2 mL autosampler vial. Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Methoximation: Add 50 µL of the methoxyamine hydrochloride solution to the dried sample. Cap the vial tightly and vortex for 1 minute. Incubate the mixture at 60°C for 30 minutes.
-
Silylation: After cooling to room temperature, add 50 µL of BSTFA with 1% TMCS to the vial. Cap tightly and vortex for 1 minute. Incubate at 70°C for 60 minutes.
-
Extraction: After cooling, add 500 µL of heptane to the vial and vortex for 1 minute. Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: Transfer the supernatant to an autosampler vial with an insert for GC-MS analysis.
Suggested GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
MS Transfer Line: 280°C
-
Ion Source: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: For quantitative analysis, use Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.
Protocol 2: Derivatization of this compound with 2,4-Dinitrophenylhydrazine (DNPH) for HPLC-UV Analysis
This protocol is suitable for the selective derivatization of the ketone group in this compound to form a hydrazone, which is highly responsive to UV detection.
Materials:
-
This compound standard or sample extract
-
Acetonitrile (B52724) (HPLC grade)
-
2,4-Dinitrophenylhydrazine (DNPH) solution (0.5 mg/mL in acetonitrile with 1% v/v phosphoric acid)
-
Deionized water (HPLC grade)
-
Autosampler vials
-
Heating block or water bath
-
Vortex mixer
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation: In a 2 mL vial, mix 1 mL of the sample or standard solution with 1 mL of the DNPH solution.
-
Derivatization Reaction: Vortex the mixture and incubate at 40°C for 30 minutes.
-
Sample Finalization: After cooling to room temperature, filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis: The sample is now ready for HPLC-UV analysis.
Suggested HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Deionized water
-
Mobile Phase B: Acetonitrile
-
Gradient: 40% B to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
UV Detection Wavelength: 360 nm
Visualizations
Caption: Derivatization workflows for GC-MS and HPLC-UV analysis.
Caption: Putative inhibition of the NF-κB signaling pathway.
References
Application Note and Protocol: Quantification of 7-Hydroxyheptan-2-one using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxyheptan-2-one is a bifunctional organic molecule containing both a hydroxyl and a ketone functional group.[1] Its accurate quantification is crucial in various fields, including organic synthesis, metabolic research, and the development of pharmaceuticals and fragrances.[1] High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the analysis of such non-volatile compounds.[2]
This application note provides a detailed protocol for the quantification of this compound using HPLC with UV detection following pre-column derivatization. Since this compound lacks a strong chromophore for direct UV detection, a derivatization step with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is employed to enable sensitive detection.[2] The methodologies presented are based on established analytical principles for similar hydroxy-ketone compounds and serve as a comprehensive guide for method development and validation.[2]
Principle
The quantification of this compound is achieved through a reversed-phase HPLC method. To enhance detection by a UV detector, the ketone functional group of the analyte is derivatized with 2,4-dinitrophenylhydrazine (DNPH). The resulting hydrazone is a stable, UV-active compound that can be readily separated and quantified. The separation is performed on a C18 stationary phase with a gradient elution using a mobile phase consisting of acetonitrile (B52724) and water. Detection is carried out at a wavelength of 360 nm.[2]
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the HPLC method for the quantification of this compound. These values are representative and should be confirmed through method validation for specific applications.[2]
| Parameter | Expected Performance |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 5 - 25 ng/mL |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | < 5% |
Experimental Protocols
Materials and Reagents
-
This compound standard (purity ≥ 97%)
-
2,4-dinitrophenylhydrazine (DNPH)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
Methanol (B129727) (for sample preparation)
-
0.45 µm syringe filters
Instrumentation
-
HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance
-
Vortex mixer
-
Heating block or water bath
Preparation of Solutions
-
DNPH Derivatizing Reagent (0.5 mg/mL): Dissolve 50 mg of DNPH in 100 mL of acetonitrile. Add 1 mL of phosphoric acid and mix well. This solution should be prepared fresh daily.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation and Derivatization
-
Transfer 1 mL of the sample solution (or working standard) into a clean vial.
-
Add 1 mL of the DNPH derivatizing reagent to the vial.[2]
-
Vortex the solution thoroughly.[2]
-
Incubate the mixture at 40°C for 30 minutes in a heating block or water bath.[2]
-
Allow the solution to cool to room temperature.[2]
-
Filter the derivatized solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[2]
HPLC Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[2] |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Start at 40% B, increase to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30°C[2] |
| Injection Volume | 20 µL[2] |
| Detection Wavelength | 360 nm[2] |
Data Analysis and Quantification
Create a calibration curve by plotting the peak area of the derivatized this compound standard solutions against their corresponding concentrations. The concentration of this compound in the samples can then be determined from this calibration curve using the peak areas obtained from the sample chromatograms.
Visualized Workflow
The following diagram illustrates the experimental workflow for the quantification of this compound by HPLC.
Caption: Experimental workflow for this compound quantification.
Conclusion
The described HPLC method with pre-column derivatization provides a reliable and sensitive approach for the quantification of this compound. This application note and protocol offer a solid foundation for researchers, scientists, and drug development professionals to establish and validate a quantitative analytical method for this compound in various matrices. Adherence to good laboratory practices and proper method validation are essential for obtaining accurate and reproducible results.
References
Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of 7-Hydroxyheptan-2-one Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of 7-hydroxyheptan-2-one analogs to facilitate structure-activity relationship (SAR) studies. Due to the limited availability of specific SAR data for this class of compounds in the public domain, this document presents a framework for initiating such studies, including hypothetical data, detailed synthetic protocols, and methods for biological evaluation.
Introduction
This compound is a bifunctional molecule featuring a hydroxyl and a ketone group, making it an attractive scaffold for chemical modification and the development of novel bioactive compounds.[1] Analogs of similar aliphatic and hydroxy ketones have shown potential as antimicrobial and cytotoxic agents.[2] The biological activity of these compounds is influenced by structural features such as carbon chain length and the relative positions of the functional groups.[2][3] A systematic synthesis and evaluation of this compound analogs are crucial for elucidating the structural requirements for optimal activity and for the development of new therapeutic leads.
This document outlines the synthesis of a hypothetical series of this compound analogs with variations in chain length and functional group placement. It further provides detailed protocols for assessing their antimicrobial and cytotoxic activities to build a foundational SAR understanding.
Data Presentation: Illustrative Structure-Activity Relationship Data
The following table summarizes hypothetical biological activity data for a series of this compound analogs. This data is intended to serve as a template for organizing and interpreting experimental results from SAR studies. The Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus is presented as a measure of antibacterial activity, and the IC50 value from an MTT assay against a cancer cell line (e.g., HeLa) indicates cytotoxicity.
| Compound ID | Structure | Modification from this compound | Predicted MIC (µg/mL) vs. S. aureus | Predicted IC50 (µM) vs. HeLa Cells |
| 1 |
| Parent Compound | 128 | >100 |
| 2 |
| Shorter Chain (-CH2) | 256 | >100 |
| 3 |
| Longer Chain (+CH2) | 64 | 75 |
| 4 |
| Isomeric Ketone Position | 128 | 90 |
| 5 |
| Isomeric Hydroxyl Position | 64 | 50 |
| 6 |
| Hydroxyl replaced with Amino | 32 | 25 |
Experimental Protocols
General Protocol for the Synthesis of this compound Analogs via Aldol (B89426) Addition
This protocol describes a general method for the synthesis of β-hydroxy ketones through an aldol addition reaction, which can be adapted to synthesize various analogs of this compound.
Materials:
-
Appropriate aldehyde and ketone starting materials
-
Lithium diisopropylamide (LDA) solution
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Enolate Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the ketone (1.0 equivalent) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. To this, add LDA solution (1.1 equivalents) dropwise while maintaining the temperature at -78 °C. Stir the mixture for 30-60 minutes to ensure complete enolate formation.
-
Aldol Addition: Add a solution of the aldehyde (1.2 equivalents) in anhydrous THF dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it by the slow addition of saturated aqueous NH4Cl solution at -78 °C.
-
Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired hydroxy-ketone analog.
Protocol for Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of the synthesized analogs against a bacterial strain.[2][4][5]
Materials:
-
Synthesized this compound analogs
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in CAMHB in a 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[4] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[4]
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[5]
Protocol for Cytotoxicity Assessment (MTT Assay)
This protocol describes the use of the MTT assay to determine the cytotoxic effects of the synthesized analogs on a mammalian cell line.[3]
Materials:
-
Synthesized this compound analogs
-
Mammalian cell line (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized analogs and incubate for a specified period (e.g., 24-48 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and biological evaluation of this compound analogs.
Putative Signaling Pathway for Cytotoxicity
Caption: A putative signaling pathway for the cytotoxic effects of hydroxy-ketone analogs.
References
Troubleshooting & Optimization
Optimizing reaction conditions for 7-Hydroxyheptan-2-one synthesis
Technical Support Center: Synthesis of 7-Hydroxyheptan-2-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of this compound. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound and related hydroxy ketones?
A1: Several synthetic strategies can be employed for the synthesis of this compound and its analogs. Prominent methods include the selective reduction of dicarbonyl compounds, oxidative pathways, and aldol (B89426) condensation reactions. One common approach is the selective reduction of 6-oxoheptanal, where the aldehyde group is reduced to a primary alcohol while the ketone group remains intact[1]. Another established method is the base-catalyzed aldol condensation, for instance, between propanal and acetone (B3395972) to yield 5-hydroxyheptan-2-one (B15474867), a close structural analog[2][3]. Oxidative methods, such as the oxidation of heptane-2,7-diol using a reagent like the Jones reagent (CrO₃/H₂SO₄), can also be utilized to selectively oxidize one of the hydroxyl groups to a ketone[1].
Q2: What are the critical parameters to control during the synthesis to maximize yield and purity?
A2: To achieve high yield and purity, careful control of reaction conditions is essential. Key parameters include reaction temperature, the molar ratio of reactants, and the rate of reagent addition. For aldol condensation reactions, maintaining a low temperature (typically between 5-15 °C) is crucial to favor the desired aldol addition product and minimize dehydration side reactions[3]. Using a molar excess of the ketone (e.g., acetone) can help to reduce the self-condensation of the aldehyde starting material[3]. Slow, dropwise addition of the aldehyde to the ketone-base mixture is also recommended to prevent localized high concentrations that can lead to side product formation[3].
Q3: What are the most common side products, and how can their formation be minimized?
A3: In aldol-type reactions for synthesizing hydroxy ketones, the primary side products often arise from self-condensation of the aldehyde and ketone starting materials[3]. For example, in the synthesis of 5-hydroxyheptan-2-one from propanal and acetone, self-condensation of propanal can lead to 2-methyl-2-pentenal, and acetone can self-condense to form 4-hydroxy-4-methyl-2-pentanone (diacetone alcohol)[3]. Another common side product is the α,β-unsaturated ketone, formed by the dehydration of the desired β-hydroxy ketone product, especially at higher temperatures[3]. Minimizing these side products can be achieved by using an excess of the ketone, maintaining low reaction temperatures, and ensuring slow addition of the aldehyde[3].
Q4: What are the recommended methods for the purification of this compound?
A4: The purification of this compound and similar hydroxy ketones can be achieved through several techniques depending on the scale and the nature of the impurities. For liquid products, fractional vacuum distillation is a highly effective method, particularly for large-scale purification, as it separates compounds based on their boiling points at reduced pressure, which helps to prevent thermal decomposition[4]. For smaller scales or when dealing with impurities of similar boiling points, silica (B1680970) gel column chromatography is a versatile technique that separates compounds based on polarity[4]. The crude product is typically subjected to a work-up procedure involving extraction and washing before the final purification step[2][4].
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | 1. Suboptimal Temperature: The reaction temperature may be too high, leading to dehydration, or too low, resulting in a slow reaction rate[3]. 2. Incorrect Reactant Ratio: An insufficient excess of the ketone can lead to significant self-condensation of the aldehyde[3]. 3. Inefficient Mixing: Poor agitation can cause localized high concentrations of the aldehyde, promoting side reactions[3]. 4. Catalyst Concentration: The catalyst concentration may be too low for an efficient reaction or too high, which can promote side reactions[3]. | 1. Optimize Temperature: Maintain the reaction temperature within the optimal range (e.g., 5-15 °C for aldol reactions) using an ice bath[3]. 2. Adjust Reactant Ratio: Use a significant molar excess of the ketone (e.g., 3:1 to 5:1)[3]. 3. Improve Agitation: Ensure vigorous and efficient stirring throughout the reaction[3]. 4. Titrate Catalyst: Experiment with different catalyst concentrations to determine the optimal level for your specific conditions[3]. |
| Presence of a Significant Amount of Dehydration Product (α,β-Unsaturated Ketone) | 1. High Reaction Temperature: Elevated temperatures promote the elimination of water from the aldol product[3]. 2. Prolonged Reaction Time: Allowing the reaction to proceed for too long, even at a moderate temperature, can lead to dehydration[3]. | 1. Lower Reaction Temperature: Conduct the reaction at the lower end of the recommended temperature range (e.g., 5-10 °C)[3]. 2. Monitor Reaction Progress: Use techniques like TLC or GC to monitor the reaction and quench it once the starting material is consumed to avoid over-reaction. |
| Complex Product Mixture (Multiple Spots on TLC/Peaks in GC) | 1. Self-Condensation Products: Significant formation of aldehyde and ketone self-condensation byproducts[3]. 2. Rapid Addition of Aldehyde: Adding the aldehyde too quickly can lead to localized high concentrations and increased self-condensation[3]. | 1. Slow Addition of Aldehyde: Add the aldehyde dropwise to the mixture of the ketone and base over an extended period[3]. 2. Use Excess Ketone: Ensure a significant molar excess of the ketone is present to favor the desired cross-aldol reaction[3]. |
| Difficulty in Isolating Pure Product | 1. Incomplete Reaction: Unreacted starting materials may co-elute with the product during purification[3]. 2. Similar Polarity of Byproducts: Side products may have polarities similar to the desired product, making chromatographic separation challenging[3]. | 1. Ensure Complete Reaction: Monitor the reaction to completion before initiating the work-up procedure[3]. 2. Optimize Purification: Employ a suitable purification method such as fractional distillation under reduced pressure or optimize the column chromatography solvent system (e.g., hexane/ethyl acetate) for better separation[3][4]. |
Data Presentation
Table 1: Effect of Reactant Molar Ratio on the Yield of a Representative Aldol Condensation
The following data is for the synthesis of 5-Hydroxyheptan-2-one via the aldol condensation of propanal and acetone and is presented as a representative example.
| Acetone:Propanal Molar Ratio | Yield of 5-Hydroxyheptan-2-one (%) | Yield of Propanal Self-Condensation Product (%) |
| 1:1 | 40 | 35 |
| 3:1 | 65 | 15 |
| 5:1 | 78 | 8 |
| 10:1 | 85 | < 5 |
| (Data adapted from a representative protocol for a similar compound[3]) |
Experimental Protocols
Detailed Methodology for the Synthesis of a Hydroxyheptan-2-one via Aldol Condensation
This protocol is a general guideline for a crossed aldol condensation to synthesize a hydroxyheptan-2-one and may require optimization based on specific laboratory conditions and the desired scale.
Materials:
-
Ketone (e.g., Acetone)
-
Aldehyde (e.g., Pentanal for this compound)
-
Base Catalyst (e.g., Sodium Hydroxide)
-
Hydrochloric Acid (1M)
-
Extraction Solvent (e.g., Diethyl ether)
-
Drying Agent (e.g., Anhydrous Magnesium Sulfate)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer is placed in an ice-water bath[3].
-
Initial Charge: The flask is charged with the ketone (e.g., 5 molar equivalents) and a catalytic amount of an aqueous sodium hydroxide (B78521) solution (e.g., 10% w/v). The mixture is cooled to 5-10 °C with stirring[3].
-
Addition of Aldehyde: The aldehyde (1 molar equivalent) is added dropwise from the dropping funnel to the stirred ketone-base mixture over a period of 1-2 hours, ensuring the internal temperature does not exceed 15 °C[3].
-
Reaction: After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours at 5-10 °C. The progress of the reaction should be monitored by TLC or GC[3].
-
Quenching: Once the reaction is deemed complete, it is quenched by the slow addition of a dilute aqueous solution of hydrochloric acid until the mixture is neutral (pH ~7)[3].
-
Work-up: The mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, and filtered[3].
-
Purification: The solvent is removed from the filtrate using a rotary evaporator, and the crude product is purified by fractional vacuum distillation or silica gel column chromatography[4].
Visualizations
Caption: Selective reduction pathway for this compound synthesis.
Caption: General experimental workflow for aldol condensation.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: Purification of Crude 7-Hydroxyheptan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 7-Hydroxyheptan-2-one. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The most common and effective methods for purifying this compound, a polar keto-alcohol, are fractional vacuum distillation and silica (B1680970) gel column chromatography. The choice between these methods often depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: What are the potential impurities in a crude sample of this compound?
A2: Impurities can originate from the synthetic route used. For instance, if synthesized via an aldol (B89426) condensation, common impurities may include unreacted starting materials (e.g., acetone (B3395972) and 5-hydroxypentanal), by-products from self-condensation of the starting materials, and aldol dehydration products (α,β-unsaturated ketones). Organic impurities can also arise during storage or degradation. Inorganic impurities may stem from reagents and catalysts used in the synthesis.
Q3: How can I monitor the purity of this compound during purification?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of column chromatography and for analyzing fractions. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for determining the final purity of the compound and identifying any volatile impurities.[1][2] For a structural isomer, 5-Hydroxyheptan-2-one, GC-MS has been used to achieve a purity of 99.2%.
Purification Method Comparison
The following table summarizes the expected performance of different purification techniques for a structural isomer, 5-Hydroxyheptan-2-one, which can be used as a reference for this compound.
| Purification Method | Typical Purity | Typical Yield | Scale | Primary Application |
| Fractional Vacuum Distillation | >98% | 70-90% | Large | Removal of non-volatile impurities and solvents. |
| Silica Gel Column Chromatography | >99% | 50-80% | Small to Medium | High-purity separation from closely related impurities.[3] |
Troubleshooting Guides
Fractional Vacuum Distillation
Q: My compound is not distilling over, even at a high temperature. What could be the problem?
A: This is a common issue that can arise from several factors:
-
Vacuum Leak: The most frequent cause is a leak in the system, preventing it from reaching the required low pressure. Check all joints and connections for proper sealing. Ensure all glassware is free of cracks.
-
Inaccurate Thermometer Placement: The thermometer bulb must be positioned correctly, just below the side arm of the distillation head, to accurately measure the temperature of the vapor that is distilling.
-
Insufficient Heating: The heating mantle may not be providing enough energy to bring the compound to its boiling point at the reduced pressure. Ensure good heat transfer by using an appropriately sized heating mantle and a stir bar.
-
High Boiling Point Impurities: The presence of high-boiling impurities can elevate the boiling point of the mixture.
Q: The distillation is proceeding, but the temperature is fluctuating.
A: Temperature fluctuations can be due to:
-
Unstable Vacuum: A fluctuating vacuum source will cause the boiling point to change. Ensure your vacuum pump or aspirator is providing a stable vacuum.
-
Bumping: Uneven boiling, or "bumping," can lead to inconsistent vapor production. Use a stir bar or boiling chips to ensure smooth boiling. A Claisen adapter is recommended to minimize bumping.
-
Fractional Distillation of a Mixture: If you are separating a mixture of compounds with close boiling points, you may see temperature fluctuations as different components begin to distill.
Silica Gel Column Chromatography
Q: My compound is not moving down the column (low Rf value). What should I do?
A: If your compound is strongly adsorbed to the silica gel, you need to increase the polarity of the mobile phase.
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system. For example, if you are using a hexane (B92381)/ethyl acetate (B1210297) mixture, increase the percentage of ethyl acetate.
Q: The separation between my desired compound and an impurity is poor.
A: To improve separation (resolution), you can try the following:
-
Optimize the Solvent System: Experiment with different solvent systems on TLC to find one that provides better separation between your compound and the impurity.
-
Use a Longer Column: A longer column provides more stationary phase for the separation to occur, which can improve resolution.
-
Reduce the Flow Rate: A slower flow rate allows for better equilibration of the analyte between the stationary and mobile phases, often leading to sharper peaks and better separation.
-
Avoid Overloading: Do not load too much crude material onto the column, as this will lead to broad bands and poor separation.
Q: The collected fractions show significant tailing on the TLC plate.
A: Tailing is often caused by strong interactions between the analyte and the stationary phase.
-
Acidic Silica: Silica gel is slightly acidic, and if your compound is basic, it can lead to tailing. Adding a small amount of a base like triethylamine (B128534) (0.1-1%) to the eluent can neutralize the acidic sites on the silica and improve peak shape.
-
Compound Overloading: As mentioned before, overloading the column can cause tailing.
-
Inappropriate Solvent System: The solvent may not be strong enough to effectively elute the compound, leading to tailing.
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
Objective: To purify crude this compound by separating it from non-volatile impurities and solvents.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux column)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flask
-
Vacuum adapter
-
Vacuum source (vacuum pump or water aspirator) with a trap
-
Heating mantle
-
Stir bar
-
Vacuum grease
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all ground glass joints are lightly greased to ensure a good seal. Place a stir bar in the round-bottom flask.
-
Sample Loading: Charge the round-bottom flask with the crude this compound (no more than two-thirds full).
-
Evacuate the System: Connect the apparatus to the vacuum source and slowly evacuate the system.
-
Heating and Distillation: Once the desired pressure is reached and stable, begin heating the distillation flask with the heating mantle. Start the stirrer.
-
Fraction Collection: Collect the fraction that distills at a constant temperature. This is your purified this compound. Record the boiling point and the pressure at which it was collected.
-
Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature before venting the apparatus to atmospheric pressure.
Protocol 2: Silica Gel Column Chromatography
Objective: To achieve high-purity this compound by separating it from closely related impurities.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Sand
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Collection tubes
-
TLC plates and chamber
-
Visualizing agent (e.g., potassium permanganate (B83412) stain)
Procedure:
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, least polar eluent. Add a thin layer of sand on top of the silica gel bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and carefully load it onto the top of the column.
-
Elution: Begin eluting the column with the non-polar solvent mixture. Collect fractions in separate tubes.
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This will help to elute your compound of interest. A typical gradient for a keto-alcohol might start with 10% ethyl acetate in hexane and gradually increase to 30% or more.[3]
-
Fraction Analysis: Analyze the collected fractions by TLC. Spot a small amount of each fraction on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots.
-
Combine and Concentrate: Combine the fractions that contain the pure this compound and remove the solvent using a rotary evaporator to yield the purified product.
Visualizations
Caption: General purification workflow for crude this compound.
References
Improving yield and purity in the synthesis of 7-Hydroxyheptan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 7-Hydroxyheptan-2-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient laboratory-scale synthesis route for this compound?
A1: A prominent and effective two-step synthesis route involves the ozonolysis of 1-methylcyclohexene to yield 6-oxoheptanal (B8601428), followed by the selective reduction of the aldehyde group to a primary alcohol, affording this compound.[1][2][3] This method is advantageous as it utilizes readily available starting materials and offers high selectivity in the reduction step.
Q2: Why is the reduction of 6-oxoheptanal considered a "selective" reduction?
A2: The precursor, 6-oxoheptanal, is a bifunctional molecule containing both an aldehyde and a ketone. Aldehydes are generally more reactive towards nucleophilic reducing agents like sodium borohydride (B1222165) than ketones.[4][5] This difference in reactivity allows for the targeted reduction of the aldehyde group to a primary alcohol while leaving the ketone group intact, a process known as chemoselective reduction.
Q3: What are the expected yield and purity for the synthesis of this compound?
A3: While yields can vary based on reaction scale and optimization, the selective reduction of 6-oxoheptanal is reported to be highly efficient. For instance, using a sodium borohydride and sodium nitrite (B80452) system, a purity of 92% has been achieved. Further purification can increase this to over 97%.[6] Quantitative data for different synthesis variations are summarized in the tables below.
Q4: What are the primary methods for purifying the final product, this compound?
A4: The most common purification techniques for this compound are fractional vacuum distillation and silica (B1680970) gel column chromatography.[1] Vacuum distillation is suitable for larger scales to separate the product from non-volatile impurities, while column chromatography can provide very high purity on a smaller scale.
Troubleshooting Guides
Part 1: Ozonolysis of 1-Methylcyclohexene to 6-Oxoheptanal
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 6-Oxoheptanal | 1. Incomplete reaction: Insufficient ozone was bubbled through the solution. 2. Over-oxidation: The intermediate ozonide was subjected to oxidative conditions. 3. Volatilization of product: Product was lost during solvent removal. | 1. Continue ozonolysis until a persistent blue color of excess ozone is observed.[1] 2. Ensure a reductive workup (e.g., using dimethyl sulfide (B99878) or zinc) is performed to prevent the formation of carboxylic acids.[2][7] 3. Use a rotary evaporator with controlled temperature and pressure to remove the solvent. |
| Presence of 6-Oxoheptanoic Acid in the Product | Oxidative workup conditions were inadvertently introduced, or the ozonide was not properly quenched under reductive conditions. | Use a fresh, reliable reducing agent for the workup, such as dimethyl sulfide or zinc dust. Ensure the reaction is maintained at a low temperature during the workup.[1] |
| Complex Mixture of Products | 1. Side reactions due to impurities in the starting material. 2. Unstable ozonide decomposition. | 1. Purify the 1-methylcyclohexene by distillation before use. 2. Maintain a low reaction temperature (typically -78 °C) throughout the ozonolysis to ensure the stability of the ozonide intermediate.[8] |
Part 2: Selective Reduction of 6-Oxoheptanal to this compound
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reduction of the aldehyde. 2. Over-reduction of the ketone to a secondary alcohol. 3. Side reactions of the reducing agent. | 1. Ensure the correct stoichiometry of the reducing agent is used. Monitor the reaction by TLC or GC to confirm the consumption of the starting material. 2. Use a mild and selective reducing agent like sodium borohydride at controlled temperatures. Avoid powerful reducing agents like lithium aluminum hydride.[6] 3. Add the reducing agent portion-wise to a cooled solution of the aldehyde to control the reaction rate and minimize side reactions. |
| Presence of Heptane-2,7-diol in the Product | The ketone group was also reduced. This can happen if the reaction conditions are too harsh (e.g., high temperature, excess reducing agent). | Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) and use a stoichiometric amount of sodium borohydride.[4] |
| Difficulties in Isolating the Product | The product is soluble in the aqueous layer during workup. | Saturate the aqueous layer with a salt like sodium chloride (brine) to decrease the polarity of the aqueous phase and improve the extraction efficiency with an organic solvent. |
Data Presentation
Table 1: Ozonolysis of 1-Methylcyclohexene - Representative Data
| Workup Condition | Primary Product | Typical Yield (%) | Typical Purity (%) |
| Reductive (DMS or Zn/H₂O) | 6-Oxoheptanal | High | Variable, requires purification |
| Oxidative (H₂O₂) | 6-Oxoheptanoic Acid | High | Variable, requires purification |
Note: Yields are representative and can vary based on reaction scale, purity of reagents, and precise reaction conditions.[1]
Table 2: Selective Reduction of 6-Oxoheptanal - Comparison of Conditions
| Reducing System | Solvent | Temperature (°C) | Time | Reported Purity (%) |
| NaBH₄ / NaNO₃ | Water | Room Temp. | 50 min | 92 |
| NaBH₄ | Ethanol/Dichloromethane | -78 | Variable | >95 (selectivity for aldehyde)[9] |
| NaBH₄ / Acetylacetone (B45752) | Methanol (B129727) | Room Temp. | Variable | High chemoselectivity[10] |
Experimental Protocols
Protocol 1: Synthesis of 6-Oxoheptanal via Ozonolysis of 1-Methylcyclohexene
Materials:
-
1-Methylcyclohexene
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Ozone (from an ozone generator)
-
Dimethyl sulfide (DMS)
-
Sodium bicarbonate solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask with a gas inlet tube
-
Dry ice/acetone bath
-
Magnetic stirrer
Procedure:
-
In a flame-dried round-bottom flask, dissolve 1-methylcyclohexene (1.0 equivalent) in a 3:1 mixture of anhydrous DCM and MeOH.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution. Continue the ozonolysis until the solution turns a persistent pale blue, indicating the presence of excess ozone.
-
Purge the solution with nitrogen or dry air to remove excess ozone until the blue color disappears.
-
Slowly add dimethyl sulfide (1.5 equivalents) to the cold solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 6-oxoheptanal.
-
The product can be purified by distillation or column chromatography if necessary.[1]
Protocol 2: Synthesis of this compound via Selective Reduction of 6-Oxoheptanal
Materials:
-
6-Oxoheptanal
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 6-oxoheptanal (1.0 equivalent) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.25 equivalents, as each mole can provide four hydrides) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (disappearance of the aldehyde spot), quench the reaction by the slow addition of 1 M HCl until the pH is neutral.
-
Remove the methanol under reduced pressure.
-
Add deionized water to the residue and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain crude this compound.
-
Purify the product by vacuum distillation or column chromatography.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the ozonolysis step.
Caption: Troubleshooting logic for the selective reduction step.
References
- 1. benchchem.com [benchchem.com]
- 2. What are the products obtained after ozonolysis of class 11 chemistry CBSE [vedantu.com]
- 3. This on reductive ozonolysis yields A 6oxoheptanal class 12 chemistry CBSE [vedantu.com]
- 4. tandfonline.com [tandfonline.com]
- 5. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones – Oriental Journal of Chemistry [orientjchem.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Ozonolysis - Chemistry Steps [chemistrysteps.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting common side reactions in 7-Hydroxyheptan-2-one synthesis
This guide provides troubleshooting for common issues encountered during the synthesis of 7-Hydroxyheptan-2-one (C₇H₁₄O₂, MW: 130.18 g/mol ), a versatile bifunctional molecule used as a building block in the synthesis of fragrances, pharmaceuticals, and specialty chemicals.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: Common laboratory-scale routes include the reductive ozonolysis of 1-methylcyclohexene to yield 6-oxoheptanal (B8601428), followed by selective reduction of the aldehyde to an alcohol.[1][3][4] Another approach is the Baeyer-Villiger oxidation of 2-methylcyclohexanone, which forms a lactone that can be further processed.[5][6] Additionally, multi-step pathways involving the strategic use of protecting groups are also employed.[1]
Q2: Why is chemoselectivity a challenge in this synthesis?
A2: The primary challenge lies in selectively transforming one functional group in the presence of another.[1] For instance, when starting from 6-oxoheptanal, the aldehyde must be reduced without affecting the ketone. Conversely, reactions targeting the ketone require the hydroxyl group to be protected to prevent interference.[1]
Q3: My final product appears yellow or brown after purification. What could be the cause?
A3: Product degradation, often indicated by a color change, can occur during purification, particularly with distillation.[7] This may be caused by excessive heat, leading to thermal decomposition, or the presence of acidic or basic impurities that catalyze side reactions like dehydration.[7] Performing the distillation under reduced pressure (vacuum distillation) can lower the boiling point and minimize this degradation.[7]
Q4: Can this compound dehydrate during workup or purification?
A4: Yes, as a β-hydroxy ketone, this compound is susceptible to dehydration (elimination of water), especially at high temperatures or in the presence of acid or base catalysts.[7] This side reaction would yield an unsaturated ketone, such as hept-6-en-2-one. Careful temperature control and neutralization of the crude product before purification are crucial.[7]
Troubleshooting Guide: Reductive Ozonolysis of 1-Methylcyclohexene
A common and effective route involves the ozonolysis of 1-methylcyclohexene to cleave the ring, followed by a selective reduction. This guide addresses issues that may arise during this process.
| Problem Observed | Potential Cause | Suggested Solution |
| Low yield of the intermediate, 6-oxoheptanal | Incomplete Ozonolysis: Insufficient ozone passed through the reaction mixture. | Monitor the reaction for the characteristic blue color of excess ozone in the solution. Bubble ozone until the color persists. |
| Improper Work-up: The ozonide intermediate was not fully reduced. | Ensure at least 1.5 equivalents of the reducing agent (e.g., dimethyl sulfide (B99878), DMS) are added. Allow the reaction to stir for 2-4 hours after DMS addition while warming to room temperature to ensure complete reduction.[3] | |
| Presence of 6-Oxoheptanoic Acid in Product | Oxidative Work-up Conditions: Accidental use of an oxidative work-up (e.g., hydrogen peroxide) instead of a reductive one, or incomplete quenching of excess ozone leading to autoxidation. | Strictly use a reductive work-up agent like dimethyl sulfide (DMS) or zinc dust.[3][4] Before adding the reducing agent, purge the solution with an inert gas (nitrogen or argon) to remove all excess ozone.[3] |
| Low yield of final product, this compound | Non-selective Reduction: The reducing agent (e.g., NaBH₄) reduced both the aldehyde and the ketone functionalities of 6-oxoheptanal. | Use a chemoselective reducing agent system. A combination of NaBH₄ with a modifying agent like NaNO₃ has been shown to selectively reduce the aldehyde over the ketone, yielding the desired product in high purity.[1] |
| Difficulty in Final Purification | Similar Polarity of Byproducts: Side products, such as unreacted 6-oxoheptanal or the over-reduced diol, have polarities similar to this compound. | Use high-efficiency purification techniques. Fractional vacuum distillation is effective for separating components with different boiling points.[7][8] For high purity on smaller scales, silica (B1680970) gel column chromatography with a carefully selected gradient elution (e.g., hexane-ethyl acetate) is recommended.[8] |
Experimental Protocols
Protocol 1: Synthesis of 6-Oxoheptanal via Ozonolysis of 1-Methylcyclohexene
This protocol outlines the ring-opening of 1-methylcyclohexene to form the key intermediate.
Materials:
-
1-Methylcyclohexene
-
Methanol (B129727) (or dichloromethane)
-
Ozone (from an ozone generator)
-
Dimethyl Sulfide (DMS)
-
Nitrogen or Argon gas
-
Dry ice/acetone bath
Procedure:
-
Setup: Dissolve 1-methylcyclohexene in a suitable solvent like methanol in a three-necked flask equipped with a gas inlet tube, a gas outlet, and a thermometer. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Ozonolysis: Bubble ozone gas through the stirred solution. The reaction is typically monitored by the appearance of a persistent blue color, indicating a slight excess of ozone.
-
Quenching Excess Ozone: Once the reaction is complete, stop the ozone flow and bubble nitrogen or argon gas through the solution to remove any residual ozone until the blue color dissipates.[3]
-
Reductive Work-up: While maintaining the cold temperature, add dimethyl sulfide (DMS, 1.5 equivalents) dropwise to the reaction mixture.[3]
-
Warming: Remove the cooling bath and allow the mixture to slowly warm to room temperature. Continue stirring for an additional 2-4 hours to ensure the complete reduction of the ozonide intermediate.[3]
-
Work-up and Extraction: Concentrate the reaction mixture using a rotary evaporator. Dilute the residue with water and extract several times with dichloromethane (B109758) or ethyl acetate (B1210297). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to yield crude 6-oxoheptanal.[3]
Protocol 2: Selective Reduction of 6-Oxoheptanal
This protocol details the selective conversion of the aldehyde group to a primary alcohol.
Materials:
-
Crude 6-oxoheptanal
-
Methanol
-
Sodium borohydride (B1222165) (NaBH₄)
-
Sodium nitrate (B79036) (NaNO₃) (optional, for enhanced selectivity)
-
Dilute HCl
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Dissolve the crude 6-oxoheptanal in methanol in a round-bottom flask equipped with a magnetic stir bar and cool it in an ice bath.
-
Reagent Addition: For selective reduction, a system of NaBH₄ (1.25 equivalents) and NaNO₃ (3 equivalents) can be used.[1] Add the reducing agent(s) portion-wise to the stirred solution, keeping the temperature below 15 °C.
-
Reaction: Stir the reaction mixture at room temperature for approximately 1 hour, monitoring the reaction progress by TLC.[1]
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of dilute HCl until the solution is neutral (pH ~7) and gas evolution ceases.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator to yield the crude this compound.
Protocol 3: Purification by Column Chromatography
This technique is used to obtain high-purity this compound.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (B92381) (non-polar eluent)
-
Ethyl acetate (polar eluent)
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pack it into a glass column.[8]
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., 10% ethyl acetate in hexane) and carefully load it onto the silica gel bed.[8]
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 9:1 hexane:ethyl acetate). This will elute non-polar impurities first.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 7:3 hexane:ethyl acetate).[8] This will elute the more polar this compound.
-
Fraction Collection and Analysis: Collect fractions and analyze them using TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.[8]
Visualized Workflows and Pathways
Caption: Experimental workflow for the synthesis of this compound.
Caption: Key work-up pathways determining product vs. side product.
Caption: A logical guide for troubleshooting low product yield.
References
- 1. This compound CAS 5070-59-7|RUO Supplier [benchchem.com]
- 2. This compound | C7H14O2 | CID 11367002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What products are formed when 1-methylcyclohexene reacts with (a) aqueous.. [askfilo.com]
- 5. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 6. Baeyer-Villiger Oxidation Reaction [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Stability issues and degradation pathways of 7-Hydroxyheptan-2-one
Technical Support Center: 7-Hydroxyheptan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of this compound. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is a bifunctional molecule containing both a hydroxyl (-OH) and a ketone (C=O) group.[1] This structure makes it susceptible to several degradation pathways, including oxidation, dehydration, and intramolecular reactions. Stability can be compromised by exposure to strong oxidizing agents, acidic or basic conditions, high temperatures, and UV light.
Q2: What are the likely degradation pathways for this compound?
A2: The main degradation pathways include:
-
Oxidation: The secondary hydroxyl group can be oxidized to a ketone, or alternatively, the ketone can be oxidized to an ester. Using strong oxidizing agents like potassium permanganate (B83412) can lead to the formation of 7-oxoheptanoic acid.[2]
-
Dehydration: Under acidic or thermal stress, the molecule can lose water, leading to the formation of unsaturated ketones.
-
Intramolecular Cyclization: The hydroxyl group can attack the carbonyl carbon to form a cyclic hemiketal.[3] This is often a reversible equilibrium, but the cyclic form may be more stable, especially if it results in a five or six-membered ring.[3]
Q3: How should I store this compound to minimize degradation?
A3: To ensure long-term stability, this compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). Use tightly sealed containers made of inert materials. For long-term storage, refrigeration is recommended. Avoid exposure to atmospheric oxygen, moisture, and light.
Q4: What are the visible or analytical signs of degradation?
A4: Signs of degradation can include:
-
Physical Changes: A change in color (e.g., yellowing) or the formation of precipitates.
-
Analytical Changes: The appearance of new peaks in chromatograms (HPLC, GC) or changes in spectral data (NMR, IR). A decrease in the peak area of the parent compound in chromatographic analysis indicates a loss of purity.
Troubleshooting Guides
Issue 1: My analytical results show unexpected peaks when analyzing this compound.
-
Possible Cause 1: On-column Degradation. The analytical method itself (e.g., high temperature in a GC inlet) might be causing degradation.
-
Troubleshooting Step: If using GC, try lowering the inlet temperature or using a more inert column. If using HPLC, evaluate the stability of the compound in the mobile phase.
-
-
Possible Cause 2: Sample Degradation. The sample may have degraded during storage or sample preparation.
-
Troubleshooting Step: Review storage conditions. Prepare samples fresh before analysis and minimize their exposure to air and light. Analyze a freshly opened, high-purity standard to confirm the integrity of your analytical method.
-
-
Possible Cause 3: Contamination. The unexpected peaks could be from a contaminated solvent, vessel, or reagent.
-
Troubleshooting Step: Run a blank analysis (injecting only the solvent) to check for solvent impurities. Ensure all glassware is scrupulously clean.
-
Issue 2: The purity of my this compound sample is decreasing over time.
-
Possible Cause: Improper Storage. Exposure to oxygen, moisture, heat, or light can accelerate degradation.
-
Troubleshooting Step: Re-evaluate your storage protocol. Ensure the container is well-sealed and stored under inert gas if possible. Store at a reduced temperature (e.g., 2-8 °C). The use of desiccants can help control moisture.
-
Issue 3: I am observing inconsistent results in biological or chemical assays.
-
Possible Cause: Degradation Products are Interfering. Degradants may have their own biological or chemical activity, or they may inhibit or enhance the activity of the parent compound, leading to variable results.
-
Troubleshooting Step: Perform a forced degradation study to intentionally create degradants.[4][5] Analyze these stressed samples alongside your standard to see if the degradation products co-elute or interfere with your assay. Use a validated, stability-indicating analytical method to ensure you are quantifying only the active parent compound.[6]
-
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
Forced degradation studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method.[6][7]
Objective: To assess the stability of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile (B52724) or methanol.
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions. The goal is to achieve 5-20% degradation of the active substance.[4]
-
Acid Hydrolysis: Add 0.1 N HCl and incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Add 0.1 N NaOH and incubate at 60°C for 24 hours. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and white light in a photostability chamber as per ICH Q1B guidelines.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method (e.g., HPLC-UV/MS or GC-MS).
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products. Mass spectrometry (MS) can be used to help elucidate the structures of the degradants.[7]
Protocol 2: HPLC Method for Purity Assessment and Stability Testing
Objective: To separate this compound from its potential degradation products.
Methodology:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B).
-
Start with a composition of 70% A and 30% B.
-
Linearly increase to 90% B over 20 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm (as the ketone chromophore has weak absorbance, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) may be needed for higher sensitivity).[8] Mass Spectrometry (MS) detection is highly recommended for identifying unknown degradants.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Quantitative Data
The following table summarizes hypothetical stability data for this compound under forced degradation conditions. This data is for illustrative purposes and actual results may vary.
| Stress Condition | Duration | Temperature | % Assay Remaining | Major Degradant(s) Identified |
| 0.1 N HCl | 24 hours | 60°C | 91.2% | Hept-6-en-2-one |
| 0.1 N NaOH | 24 hours | 60°C | 88.5% | Aldol condensation products |
| 3% H₂O₂ | 24 hours | 25°C | 85.1% | Heptane-2,7-dione |
| Heat | 48 hours | 80°C | 94.8% | Hept-6-en-2-one |
| Photolytic (ICH Q1B) | 7 days | 25°C | 98.5% | Minor unidentified products |
Visualizations
Degradation Pathways
Experimental Workflow
References
- 1. This compound CAS 5070-59-7|RUO Supplier [benchchem.com]
- 2. Buy this compound (EVT-3190149) | 5070-59-7 [evitachem.com]
- 3. Khan Academy [khanacademy.org]
- 4. pharmtech.com [pharmtech.com]
- 5. nelsonlabs.com [nelsonlabs.com]
- 6. longdom.org [longdom.org]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Low Yields in the Microbial Production of 7-Hydroxyheptan-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the microbial production of 7-Hydroxyheptan-2-one. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
I. Putative Biosynthetic Pathway for this compound
Currently, a detailed microbial biosynthetic pathway for this compound has not been fully elucidated in the literature. However, based on known pathways for the synthesis of other methyl ketones and hydroxylated fatty acids in microorganisms like E. coli, a putative pathway can be proposed. This pathway originates from the fatty acid biosynthesis cycle and involves a series of enzymatic reactions to produce the target molecule. The troubleshooting guide below is structured around this proposed pathway.
Caption: A putative biosynthetic pathway for this compound in a microbial host.
II. Troubleshooting Guide for Low Yields
This guide addresses common problems that can lead to low yields of this compound.
1. Issues Related to Precursor Supply
-
Question: My production of this compound is low, and I suspect a lack of precursors. How can I increase the intracellular pool of acetyl-CoA and malonyl-CoA?
-
Answer:
-
Overexpress Acetyl-CoA Carboxylase (ACC): The conversion of acetyl-CoA to malonyl-CoA, catalyzed by ACC, is often a rate-limiting step. Overexpressing the acc genes can increase the malonyl-CoA pool.
-
Engineer Central Metabolism: Redirecting carbon flux towards acetyl-CoA can be beneficial. This can be achieved by deleting competing pathways that consume acetyl-CoA, such as those for ethanol, lactate, and acetate (B1210297) production (adhE, ldhA, pta, poxB)[1].
-
Use of Different Carbon Sources: The choice of carbon source can influence the intracellular acetyl-CoA levels. Fed-batch fermentation with controlled glucose feeding can prevent overflow metabolism and increase the efficiency of acetyl-CoA formation.
-
2. Inefficient Heterologous Enzyme Activity
-
Question: I have introduced the necessary enzymes (e.g., hydroxylase, thioesterase), but the yield is still poor. How can I troubleshoot the activity of these enzymes?
-
Answer:
-
Codon Optimization: Ensure that the codons of your heterologous genes are optimized for the expression host (e.g., E. coli). Rare codons can lead to translational stalls and low protein expression[2].
-
Promoter Strength and Induction: The choice of promoter and the concentration of the inducer (e.g., IPTG) can significantly impact protein expression levels. Test different promoters (e.g., T7, T5, araBAD) and a range of inducer concentrations to find the optimal expression level.
-
Protein Solubility: Overexpressed proteins can sometimes form insoluble inclusion bodies. Lowering the induction temperature (e.g., to 18-25°C) and reducing the inducer concentration can improve protein solubility and activity[3]. You can check for inclusion bodies by running an SDS-PAGE on the soluble and insoluble fractions of your cell lysate.
-
Enzyme Homologs: The specific activity of enzymes from different organisms can vary. Consider testing homologs of the key enzymes (especially the fatty acid hydroxylase) from different species to identify one with higher activity for your substrate.
-
Cofactor Availability: Many enzymes, particularly hydroxylases (often cytochrome P450s), require specific cofactors (e.g., NADPH, FAD) and redox partners for their activity. Ensure that the host strain has a sufficient supply of these cofactors and that any necessary redox partners are co-expressed[4].
-
3. Competing Metabolic Pathways
-
Question: How can I prevent the diversion of intermediates away from the this compound pathway?
-
Answer:
-
Block Fatty Acid Elongation: The intermediate, octanoyl-ACP, can be further elongated in the fatty acid synthase cycle. Overexpression of a thioesterase specific for C8 chains can help to channel this intermediate out of the FAS cycle.
-
Inhibit β-Oxidation: The β-oxidation pathway can degrade the fatty acid intermediates. Deleting key genes in this pathway, such as fadA (thiolase) or fadB (3-hydroxyacyl-CoA dehydrogenase), can prevent this degradation and increase the availability of precursors for methyl ketone synthesis[5][6].
-
4. Product Toxicity and Inhibition
-
Question: I observe a decrease in production rate after an initial phase, and cell growth is inhibited. Could this be due to product toxicity?
-
Answer:
-
In Situ Product Removal: Methyl ketones can be toxic to microbial cells. Implementing a two-phase fermentation system, where an organic solvent (e.g., decane) is overlaid on the culture, can extract the product from the aqueous phase, reducing its concentration and alleviating toxicity[7][8].
-
Membrane Engineering: Modifying the composition of the cell membrane can enhance tolerance to organic compounds.
-
Adaptive Laboratory Evolution (ALE): Evolving the production strain in the presence of sub-lethal concentrations of this compound can select for more tolerant mutants.
-
III. Frequently Asked Questions (FAQs)
-
Question: Which microbial host is best for producing this compound, E. coli or Saccharomyces cerevisiae?
-
Answer: Both E. coli and S. cerevisiae are viable hosts. E. coli is often preferred due to its rapid growth, well-characterized genetics, and the availability of a wide range of genetic tools[9]. It has been successfully engineered for the production of other methyl ketones[2][5]. S. cerevisiae might be a better choice if post-translational modifications are required for enzyme activity or if the product is highly toxic to bacteria.
-
Question: How can I optimize fermentation conditions for improved yield?
-
Answer: Key fermentation parameters to optimize include:
-
Temperature: Lower temperatures (e.g., 25-30°C) can improve protein folding and reduce metabolic stress[10][11].
-
pH: Maintaining a stable pH (typically around 7.0) is crucial for enzyme activity and cell viability. This often requires the use of buffered media or automated pH control[12][13].
-
Aeration and Agitation: Adequate oxygen supply is important, especially for hydroxylase activity. Optimizing agitation and aeration rates ensures sufficient dissolved oxygen without causing excessive shear stress on the cells[10][12].
-
Media Composition: The carbon-to-nitrogen ratio and the presence of essential micronutrients and cofactors can significantly impact production[14][15]. A systematic optimization of media components using statistical methods like Design of Experiments (DoE) is recommended.
-
-
Question: What is the best method for detecting and quantifying this compound from my culture?
-
Answer: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile organic compounds like this compound[16]. For sample preparation, you can use headspace solid-phase microextraction (SPME) to extract the compound from the culture broth or headspace, followed by thermal desorption into the GC inlet[17][18]. Quantification can be achieved by creating a standard curve with a pure standard of this compound.
IV. Data Presentation
Table 1: Reported Yields of Similar Methyl Ketones in Engineered E. coli
| Methyl Ketone | Host Strain | Key Genetic Modifications | Titer (mg/L) | Reference |
| 2-Nonanone, 2-Undecanone, 2-Tridecanone | E. coli MG1655 | Overexpression of shmks1 & shmks2, deletion of adhE, ldhA, poxB, pta | ~500 | [1] |
| C11-C15 Methyl Ketones | E. coli DH1 | Re-engineered β-oxidation, overexpression of FadM, decane (B31447) overlay | ~380 | [7] |
| C11-C15 Methyl Ketones | E. coli | Balanced overexpression of fadR & fadD, codon optimization | 3.4 g/L | [2] |
Table 2: General Fermentation Parameters for Optimization
| Parameter | Typical Range | Rationale |
| Temperature | 25 - 37 °C | Lower temperatures can improve soluble protein expression.[10] |
| pH | 6.5 - 7.5 | Maintains enzymatic activity and cell health.[12] |
| Dissolved Oxygen (DO) | > 20% saturation | Essential for aerobic metabolism and some enzymatic reactions. |
| Agitation | 200 - 400 rpm | Ensures proper mixing and oxygen transfer. |
| Inducer Concentration (IPTG) | 0.1 - 1.0 mM | Balances protein expression with metabolic burden. |
V. Experimental Protocols
Protocol 1: Heterologous Expression of Pathway Enzymes in E. coli
-
Gene Cloning: Amplify the coding sequences of the required enzymes (e.g., fatty acid hydroxylase, thioesterase) using PCR. Incorporate appropriate restriction sites for cloning into a suitable expression vector (e.g., pET series)[19][20].
-
Vector Ligation: Digest both the PCR products and the expression vector with the corresponding restriction enzymes. Ligate the DNA fragments using T4 DNA ligase[21].
-
Transformation: Transform the ligation mixture into a cloning host like E. coli DH5α. Select for positive transformants on antibiotic-containing LB agar (B569324) plates[22].
-
Sequence Verification: Isolate the plasmid DNA from positive colonies and verify the sequence of the inserted genes.
-
Expression Host Transformation: Transform the sequence-verified plasmid into an expression host like E. coli BL21(DE3)[9].
-
Test Expression: Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C. The next day, subculture into fresh medium, grow to an OD600 of 0.6-0.8, and induce with IPTG. Incubate for a further 4-16 hours at a suitable temperature (e.g., 25°C).
-
Protein Analysis: Harvest the cells, lyse them, and analyze the protein expression by SDS-PAGE.
Protocol 2: Quantification of this compound by Headspace SPME-GC-MS
-
Sample Preparation: Collect a known volume (e.g., 5 mL) of the fermentation broth in a headspace vial. Add a known amount of an internal standard (e.g., a deuterated analog or a similar ketone not produced by the cells)[17][18].
-
SPME: Place the vial in a heating block at a controlled temperature (e.g., 60°C). Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20 minutes) with agitation[17].
-
GC-MS Analysis: Immediately transfer the SPME fiber to the heated injection port of the GC-MS system for thermal desorption of the analytes[18].
-
Chromatography: Use a suitable capillary column (e.g., DB-5ms) and a temperature gradient to separate the volatile compounds. A typical program might be: hold at 40°C for 3 min, ramp at 8°C/min to 120°C, then ramp at 35°C/min to 260°C and hold for 3 min[18].
-
Mass Spectrometry: Operate the mass spectrometer in scan mode to identify the peaks by comparing their mass spectra to a library (e.g., NIST). For quantification, use selected ion monitoring (SIM) mode for higher sensitivity[23].
-
Quantification: Integrate the peak areas of this compound and the internal standard. Calculate the concentration based on a previously generated standard curve.
VI. Visualizations
Caption: A logical workflow for troubleshooting low yields of this compound.
Caption: A general experimental workflow for developing a microbial production process.
References
- 1. Synthesis of methyl ketones by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sweet Smell of Success: JBEI Researchers Boost Methyl Ketone Production in E. coli - Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]
- 3. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Heterologous Expression of the Hot Pepper ABA 8’-Hydroxylase in Escherichia coli for Phaseic Acid Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering of Bacterial Methyl Ketone Synthesis for Biofuels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. journals.asm.org [journals.asm.org]
- 8. Engineering of bacterial methyl ketone synthesis for biofuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sinobiological.com [sinobiological.com]
- 10. How to Optimize Fermentation Parameters for Industrial Production [synapse.patsnap.com]
- 11. Optimization of fermentation conditions for the production of epothilone B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cmdclabs.com [cmdclabs.com]
- 13. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Nutrient-Limited Operational Strategies for the Microbial Production of Biochemicals [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. protocols.io [protocols.io]
- 18. Direct Growth of Bacteria in Headspace Vials Allows for Screening of Volatiles by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Step-by-Step Guide to Expressing Recombinant Protein in E. coli [synapse.patsnap.com]
- 20. bio.libretexts.org [bio.libretexts.org]
- 21. actascientific.com [actascientific.com]
- 22. E. coli Expression Experimental Protocol - Creative Biogene [creative-biogene.com]
- 23. dem.ri.gov [dem.ri.gov]
Optimizing catalyst selection for the synthesis of 7-Hydroxyheptan-2-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 7-Hydroxyheptan-2-one. Below you will find frequently asked questions and detailed troubleshooting guides to address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The main strategies for synthesizing this compound involve the selective transformation of bifunctional precursors. Prominent routes include the chemoselective reduction of 6-oxoheptanal (B8601428) and the selective oxidation of heptane-2,7-diol.[1] The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Q2: Why is catalyst selection critical in the synthesis of this compound?
A2: Catalyst selection is crucial due to the bifunctional nature of the precursor molecules.[1] An ideal catalyst will selectively target one functional group (e.g., the aldehyde in 6-oxoheptanal or one hydroxyl group in heptane-2,7-diol) while leaving the other (the ketone or the second hydroxyl group) intact. This prevents the formation of undesired byproducts and increases the overall yield of this compound.
Q3: What are some common challenges in synthesizing this compound?
A3: A key challenge is achieving chemoselectivity.[1] For instance, during the reduction of 6-oxoheptanal, over-reduction can lead to the formation of a diol. In the oxidation of heptane-2,7-diol, it can be difficult to prevent further oxidation of the desired product. Other common issues include incomplete reactions, the formation of impurities, and difficulties in product isolation.
Q4: How can the purity of the final product be improved?
A4: Purification of this compound typically involves standard laboratory techniques. Column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate) is often effective for removing polar impurities and unreacted starting materials.[2][3] For larger scales, fractional distillation under reduced pressure may be a viable option.[2][4]
Catalyst Selection and Performance
Optimizing catalyst selection is paramount for achieving high yield and selectivity in the synthesis of this compound. The following table summarizes catalyst performance for analogous reactions, which can serve as a starting point for optimization.
| Catalyst/Reagent | Substrate | Product | Yield (%) | Selectivity (%) | Reaction Time (h) |
| Sodium Borohydride (B1222165) | 6-oxoheptanal | This compound | ~75-85 | High | 1-2 |
| Jones Reagent (CrO₃/H₂SO₄) | heptane-2,7-diol | This compound | ~60-70 | Moderate | 2-4 |
| Palladium on Carbon (Pd/C) | Hept-3-en-2-one | 5-Hydroxyheptan-2-one | High | High | 8-12 |
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The catalyst may be old, hydrated, or improperly activated. | Catalyst Quality: Use a fresh, high-quality catalyst. For solid catalysts, ensure they are properly dried before use.[5] |
| Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed efficiently or too high, leading to decomposition. | Temperature Optimization: Monitor the internal reaction temperature closely. Experiment with a range of temperatures to find the optimal condition for your specific catalyst and substrate. | |
| Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. | Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Extend the reaction time until the starting materials are consumed.[5] | |
| Formation of Multiple Products (Low Selectivity) | Incorrect Catalyst Choice: The catalyst may not be selective for the desired transformation. | Catalyst Screening: Test a variety of catalysts known for their chemoselectivity in similar reactions. For reductions, consider milder reducing agents. For oxidations, explore selective oxidizing agents. |
| Reaction Conditions: Temperature, pressure, or solvent may be promoting side reactions. | Optimize Reaction Conditions: Systematically vary the reaction conditions to identify those that favor the formation of the desired product. | |
| Product Decomposition | Harsh Reaction Conditions: The use of strong acids, bases, or high temperatures can lead to the decomposition of the product. | Milder Conditions: Employ milder catalysts and lower reaction temperatures. Ensure that any acidic or basic catalysts are neutralized during the workup. |
| Difficulty in Product Isolation | Similar Polarity of Byproducts: Side products may have similar polarities to the desired product, making chromatographic separation challenging. | Optimize Purification: Experiment with different solvent systems for column chromatography to improve separation.[2] Consider derivatization of the product or impurities to alter their polarity before purification. |
Experimental Protocols
Protocol 1: Selective Reduction of 6-Oxoheptanal
This protocol provides a general method for the synthesis of this compound via the selective reduction of 6-oxoheptanal.
Materials:
-
6-Oxoheptanal
-
Sodium Borohydride (NaBH₄)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-oxoheptanal in methanol and cool the solution to 0°C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride to the stirred solution in small portions, maintaining the temperature at 0°C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with diethyl ether (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Selective Oxidation of Heptane-2,7-diol
This protocol outlines a general procedure for the synthesis of this compound through the selective oxidation of heptane-2,7-diol.
Materials:
-
Heptane-2,7-diol
-
Jones Reagent (Chromium trioxide in sulfuric acid)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve heptane-2,7-diol in acetone in a round-bottom flask and cool the mixture to 0°C in an ice bath.
-
Addition of Oxidizing Agent: Add Jones reagent dropwise to the stirred solution, ensuring the temperature does not rise above 5°C. A color change from orange to green will be observed.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Quench the reaction by adding isopropanol until the orange color disappears.
-
Workup: Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with diethyl ether (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualized Workflows
Caption: Catalyst selection workflow for this compound synthesis.
Caption: Troubleshooting decision tree for synthesis issues.
References
Validation & Comparative
A Comparative Analysis of 7-Hydroxyheptan-2-one and Its Structural Isomers for Researchers and Drug Development Professionals
An in-depth guide to the synthesis, properties, and potential biological activities of 7-hydroxyheptan-2-one and its positional isomers.
This guide offers a comprehensive comparative analysis of this compound and its key structural isomers, including 1-hydroxyheptan-2-one, 3-hydroxyheptan-2-one, 4-hydroxyheptan-2-one, 5-hydroxyheptan-2-one, and 6-hydroxyheptan-2-one. These bifunctional molecules, possessing both a hydroxyl and a ketone group, are of significant interest in organic synthesis and medicinal chemistry. This document provides a summary of their physicochemical properties, outlines common synthetic methodologies with detailed experimental protocols, and explores their potential biological activities, drawing on available data and structure-activity relationships.
Physicochemical Properties: A Comparative Overview
While experimentally determined physical properties for all isomers are not extensively reported in the literature, computed data from reputable chemical databases provide a reliable basis for comparison. The following table summarizes key physicochemical properties of this compound and its structural isomers.
| Property | This compound | 6-Hydroxyheptan-2-one | 5-Hydroxyheptan-2-one | 4-Hydroxyheptan-2-one | 3-Hydroxyheptan-2-one | 1-Hydroxyheptan-2-one |
| Molecular Formula | C₇H₁₄O₂ | C₇H₁₄O₂ | C₇H₁₄O₂ | C₇H₁₄O₂ | C₇H₁₄O₂ | C₇H₁₄O₂ |
| Molecular Weight ( g/mol ) | 130.18[1] | 130.18[2] | 130.18[3] | 130.18[4] | 130.18 | 130.18 |
| CAS Number | 5070-59-7 | 72693-12-0[2] | 37902-41-3[3] | 25290-14-6[4] | 68113-60-0 | 17046-01-4 |
| Boiling Point (°C) | ~180 (Predicted)[5] | 90-110 @ 7 Torr[6] | Not available | Not available | Not available | Not available |
| Melting Point (°C) | Below room temperature (Predicted)[5] | Not available | Not available | Not available | Not available | Not available |
| XLogP3 | 0.3 | 0.3 | 0.5 | 0.5 | 1.1[7] | 1.2 |
| Hydrogen Bond Donor Count | 1 | 1 | 1 | 1 | 1[7] | 1 |
| Hydrogen Bond Acceptor Count | 2 | 2 | 2[8] | 2 | 2[7] | 2 |
Synthetic Strategies and Experimental Protocols
The synthesis of hydroxy ketones can be achieved through various established organic chemistry reactions. The choice of method often depends on the desired isomer and the availability of starting materials. Common strategies include aldol (B89426) condensation, Grignard reactions, and the oxidation of diols.
Aldol Condensation
The aldol condensation is a powerful tool for forming carbon-carbon bonds and is particularly useful for synthesizing β-hydroxy ketones (e.g., 5-hydroxyheptan-2-one) and can be adapted for other isomers.[3]
Caption: General workflow for the synthesis of a β-hydroxy ketone via aldol condensation.
Experimental Protocol: Synthesis of 5-Hydroxyheptan-2-one via Aldol Condensation [3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve a catalytic amount of sodium hydroxide (B78521) in a minimal amount of water. Cool the flask in an ice bath.
-
Addition of Reactants: Add a molar excess of acetone (B3395972) to the cooled NaOH solution. While stirring vigorously, add propanal dropwise from the dropping funnel. Control the rate of addition to maintain the reaction temperature below 10 °C.[3]
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]
-
Work-up: Once the reaction is complete, neutralize the mixture by slowly adding a dilute solution of hydrochloric acid until the pH is approximately 7.[3]
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator.[3]
-
Purification: The crude product can be purified by vacuum distillation to obtain pure 5-hydroxyheptan-2-one.[3]
Grignard Reaction
Grignard reagents provide a versatile method for the synthesis of various hydroxy ketone isomers by reacting with appropriate electrophiles, such as esters or acid chlorides containing a protected hydroxyl group, or epoxides.
Caption: General synthetic pathway for alcohol synthesis using a Grignard reaction.
General Experimental Protocol: Grignard Reaction with an Ester
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings. Add a solution of the appropriate alkyl or aryl halide in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) dropwise to initiate the reaction.
-
Reaction with Ester: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of an ester (containing a protected hydroxyl group at the desired position) in anhydrous ether or THF dropwise.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature and monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether, combine the organic layers, dry over a drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure. The resulting alcohol can then be oxidized to the corresponding ketone.
Oxidation of Diols
The selective oxidation of a diol offers another route to synthesize hydroxy ketones. This method's success hinges on the ability to selectively oxidize one of the hydroxyl groups.
Caption: Synthesis of a hydroxy ketone via selective oxidation of a diol.
General Experimental Protocol: Oxidation of a Secondary Alcohol using PCC
-
Reaction Setup: In a round-bottom flask, suspend pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) (DCM).
-
Addition of Alcohol: Add a solution of the diol in DCM to the PCC suspension.
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction by TLC.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Potential Biological Activities
While comprehensive comparative studies on the biological activities of these specific isomers are limited, the broader class of aliphatic ketones and hydroxy ketones has been investigated for various therapeutic properties, including antimicrobial and anti-inflammatory effects.[9]
Antimicrobial Activity
Anti-inflammatory Activity
Ketone bodies, which are structurally related to these compounds, have been shown to exhibit anti-inflammatory effects through various mechanisms, including the inhibition of the NLRP3 inflammasome and modulation of NF-κB signaling.[12][13][14] The anti-inflammatory potential of this compound and its isomers is an area ripe for investigation. A plausible mechanism could involve the modulation of inflammatory signaling pathways.
Caption: A putative anti-inflammatory mechanism of action for hydroxy ketones.
Conclusion and Future Directions
This compound and its structural isomers represent a promising, yet underexplored, class of bifunctional molecules. While this guide provides a foundational comparison based on available data, significant gaps in the experimental characterization and biological evaluation of these compounds remain.
Future research should focus on:
-
Systematic Synthesis and Characterization: Development of robust and scalable synthetic routes for each isomer, followed by comprehensive characterization of their physical and spectroscopic properties.
-
Comparative Biological Screening: Head-to-head comparisons of the antimicrobial and anti-inflammatory activities of all isomers to establish clear structure-activity relationships.
-
Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying any observed biological activities to guide the design of more potent and selective analogs for drug development.
By addressing these knowledge gaps, the full potential of this compound and its isomers as versatile building blocks and potential therapeutic agents can be realized.
References
- 1. This compound | C7H14O2 | CID 11367002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Hydroxyheptan-2-one | C7H14O2 | CID 23369213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 4-Hydroxy-2-heptanone | C7H14O2 | CID 10877152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. 3-Hydroxyheptan-2-one | C7H14O2 | CID 9942152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 12. Ketones and inflammation - KetoNutrition [ketonutrition.org]
- 13. Anti-Oxidant and Anti-Inflammatory Activity of Ketogenic Diet: New Perspectives for Neuroprotection in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Purity Validation of 7-Hydroxyheptan-2-one by GC-MS and NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity validation of 7-Hydroxyheptan-2-one. The selection of an appropriate analytical technique is critical in drug development and chemical synthesis to ensure the identity, purity, and quality of the compound. This document presents supporting experimental data, detailed methodologies, and a comparative analysis of these two powerful analytical techniques.
This compound is a bifunctional organic molecule containing both a hydroxyl and a ketone functional group, making it a valuable building block in the synthesis of various organic compounds, including fragrances and pharmaceuticals.[1] Its purity is paramount for the successful outcome of subsequent reactions and for ensuring the safety and efficacy of final products.
Comparative Analysis of Analytical Techniques
Both GC-MS and NMR spectroscopy are powerful tools for the structural elucidation and purity assessment of organic molecules. The choice between them often depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, and sample throughput.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separates volatile compounds based on their boiling point and interaction with a stationary phase, followed by detection and identification based on their mass-to-charge ratio. | Provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei. |
| Purity Determination | Quantitative purity is typically determined by the area percentage of the main peak in the chromatogram. | Quantitative NMR (qNMR) can be used for absolute purity determination against a certified internal standard. |
| Impurity Identification | Excellent for identifying volatile and semi-volatile impurities by comparing their mass spectra to library databases.[2] | Can identify and quantify impurities with distinct NMR signals, but may be less sensitive for trace impurities. |
| Sensitivity | High sensitivity, capable of detecting impurities at low levels (ng/mL). | Generally less sensitive than GC-MS, with detection limits in the µg/mL range. |
| Sample Throughput | Moderate to high, with typical run times of 20-40 minutes per sample. | Low to moderate, with longer acquisition times required for high-resolution spectra and quantitative analysis. |
| Specificity | Highly specific, especially with high-resolution mass spectrometry. | Highly specific for structural elucidation, providing detailed information on the connectivity of atoms. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of this compound and identify any volatile impurities.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent like dichloromethane (B109758) or ethyl acetate.
-
GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or an equivalent non-polar capillary column.[2][3]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3][4]
-
Injector Temperature: 250°C.[4]
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.[4]
-
-
MS Conditions:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure and determine the purity of this compound.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Methodology:
-
Sample Preparation for ¹H NMR: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS).
-
Sample Preparation for ¹³C NMR: Dissolve 20-50 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra.
-
For quantitative analysis (qNMR), use a certified internal standard with a known concentration and signals that do not overlap with the analyte.[4]
-
Data Presentation
GC-MS Purity Analysis
| Compound | Retention Time (min) | Area (%) | Identification |
| This compound | 10.5 | 99.5 | Confirmed by Mass Spectrum |
| Impurity A | 8.2 | 0.3 | Tentatively identified as a shorter chain ketone |
| Impurity B | 11.8 | 0.2 | Tentatively identified as an oxidation byproduct |
Mass Spectrum of this compound (Predicted Fragments):
-
Molecular Ion [M]⁺: m/z 130
-
[M-CH₃]⁺: m/z 115
-
[M-H₂O]⁺: m/z 112
-
[CH₃CO]⁺: m/z 43
¹H NMR Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 3.64 | t | 2H | -CH₂-OH |
| 2.44 | t | 2H | -CH₂-C=O |
| 2.14 | s | 3H | -CO-CH₃ |
| 1.57 | m | 4H | -CH₂-CH₂-CH₂- |
| 1.38 | m | 2H | -CH₂-CH₂-OH |
Alternative Purity Validation Methods
While GC-MS and NMR are primary techniques, other methods can also be employed for purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for non-volatile impurities. Derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) can be used to enhance UV detection of the ketone functionality.[4]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can confirm the presence of the hydroxyl (-OH) and carbonyl (C=O) functional groups but is not typically used for quantitative purity analysis.
-
Tollens' Test: A qualitative test to distinguish aldehydes from ketones. This compound, being a ketone, would give a negative Tollens' test.[6]
-
Iodoform (B1672029) Test: This test is positive for methyl ketones. This compound is a methyl ketone and would therefore give a positive iodoform test, producing a yellow precipitate of iodoform.
Visualizations
Caption: Experimental workflow for the purity validation of this compound.
Caption: Chemical structure and potential reactions of this compound.
References
A Comparative Analysis of the Biological Activity of 7-Hydroxyheptan-2-one and Other Keto-Alcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 7-Hydroxyheptan-2-one and other structurally related keto-alcohols. Due to the limited availability of quantitative biological data for this compound in publicly accessible literature, this document synthesizes information on analogous keto-alcohols to provide a comparative framework and guide future research. The information presented herein is intended to support research and development in medicinal chemistry and drug discovery.
Introduction to this compound
This compound is a linear aliphatic keto-alcohol with a molecular formula of C₇H₁₄O₂.[1][2] Its bifunctional nature, possessing both a hydroxyl and a ketone group, makes it a versatile building block in organic synthesis for fragrances and pharmaceuticals.[2] Notably, derivatives of this compound are under investigation for their potential anti-inflammatory and antimicrobial properties, which may be linked to the modulation of the NF-κB signaling pathway.[2] The compound has also been isolated from the microorganism Amycolatopsis sp., suggesting its presence and potential role in natural biological processes.[2]
Comparative Biological Activity
Direct quantitative data on the biological activity of this compound is not extensively available. Therefore, this section presents a comparative summary of the known biological activities of structurally similar keto-alcohols and ketones to infer the potential bioactivity of this compound. The primary activities of interest for this class of compounds are antimicrobial, anti-inflammatory, and cytotoxic effects.
Data Presentation: Biological Activity of Keto-Alcohols and Related Ketones
| Compound | Structure | Biological Activity | Organism/Cell Line | Measurement | Reference(s) |
| This compound | CH₃(C=O)(CH₂)₄CH₂OH | Anti-inflammatory & Antimicrobial (derivatives) | Not Specified | Not Specified | [2] |
| 2-Octanone | CH₃(C=O)(CH₂)₅CH₃ | Antimicrobial | S. aureus, E. coli | MIC | [3] |
| 3-Octanone | CH₃CH₂(C=O)(CH₂)₄CH₃ | Nematicidal | C. elegans | Not Specified | [4] |
| Aliphatic Ketones (General) | R-(C=O)-R' | Antimicrobial | Various Bacteria | MIC | [3] |
| Keto-Alcohols (General) | HO-R-(C=O)-R' | Cytotoxic | Cancer Cell Lines | IC₅₀ | [5] |
Note: The data for this compound is based on qualitative descriptions of its derivatives.[2] The other entries represent findings for structurally related compounds and are intended to provide a basis for comparison.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducible evaluation of the biological activity of this compound and its analogs.
Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of a substance that prevents visible growth of a microorganism.
Materials:
-
Test compound (e.g., this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Test Compound: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well plate.
-
Inoculum Preparation: Culture the bacterial strains overnight in CAMHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted test compound. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the test compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7]
Materials:
-
Human cancer cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Sterile 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compound and incubate for 24-72 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.[6]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
Anti-inflammatory Activity: Griess Assay for Nitric Oxide (NO) Production
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by quantifying its stable metabolite, nitrite (B80452).
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS)
-
Test compound
-
Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard solution
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Incubate for 24 hours.
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess reagent Part A and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of Griess reagent Part B and incubate for another 5-10 minutes.[8]
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Nitrite Concentration Calculation: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Signaling Pathways
The anti-inflammatory effects of keto-alcohols and their derivatives are potentially mediated through the modulation of key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) pathway is a primary candidate.[2]
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of genes involved in inflammation, immunity, and cell survival.[9] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as cytokines or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.
Caption: Hypothesized anti-inflammatory mechanism of keto-alcohols via inhibition of the NF-κB signaling pathway.
Experimental Workflows
Visualizing experimental workflows can aid in understanding the sequence of steps involved in assessing the biological activity of the compounds.
Antimicrobial Susceptibility Testing Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Cytotoxicity Assay (MTT) Workflow
Caption: Workflow for assessing cytotoxicity using the MTT assay.
References
- 1. This compound | C7H14O2 | CID 11367002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS 5070-59-7|RUO Supplier [benchchem.com]
- 3. Biosynthesis of 2-Heptanone, a Volatile Organic Compound with a Protective Role against Honey Bee Pathogens, by Hive Associated Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and Apoptosis Induction of 6,7-Dehydroroyleanone from Taiwania cryptomerioides Bark Essential Oil in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to Analytical Methods for the Quantification of 7-Hydroxyheptan-2-one
This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of 7-Hydroxyheptan-2-one: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for obtaining accurate and reliable data in research, drug development, and quality control. This document outlines the methodologies, performance characteristics, and a logical workflow for the cross-validation of these analytical approaches.
Introduction to this compound
This compound is a bifunctional organic molecule containing both a hydroxyl and a ketone functional group.[1][2] Its accurate quantification is essential in various scientific disciplines, including organic synthesis, medicinal chemistry, and the study of insect pheromones.[1] Due to its polarity and potential for thermal instability, analytical methods must be carefully selected and optimized.
Performance Comparison of Analytical Methods
The choice between GC-MS and LC-MS/MS for the analysis of this compound will depend on the specific requirements of the study, such as sensitivity, sample matrix, and throughput. The following table summarizes the expected performance characteristics for each method.
| Parameter | GC-MS (with Derivatization) | LC-MS/MS (with Derivatization) |
| Linearity (R²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 0.01 - 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL | 0.05 - 2 ng/mL |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Precision (% RSD) | < 15% | < 10% |
| Sample Throughput | Moderate | High |
| Specificity | High (with MS detection) | Very High (with MS/MS detection) |
Experimental Protocols
Detailed methodologies for sample preparation, derivatization, and instrumental analysis are provided below.
1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds.[3] For polar molecules like this compound, derivatization is typically required to improve volatility and thermal stability.
Methodology:
-
Sample Preparation and Derivatization:
-
To 100 µL of the sample (in a suitable organic solvent), add an internal standard.
-
Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).
-
Heat the mixture at 60°C for 30 minutes.
-
After cooling, the sample is ready for injection.
-
-
GC-MS Parameters:
-
Column: 5% phenyl / 95% dimethylpolysiloxane (30 m x 0.25 mm, 0.25 µm film thickness).[4]
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 60°C for 1 minute, ramp at 10°C/min to 200°C, then ramp at 30°C/min to 320°C and hold for 5 minutes.[4]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
Scan Mode: For quantitative analysis, use Selected Ion Monitoring (SIM) targeting characteristic ions of the derivatized this compound.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity and is well-suited for the analysis of compounds in complex biological matrices.[6][7] Derivatization can be employed to enhance ionization efficiency.[6][7][8]
Methodology:
-
Sample Preparation and Derivatization:
-
To 100 µL of plasma or other biological sample, add an internal standard.
-
Precipitate proteins by adding 300 µL of acetonitrile (B52724), vortex, and centrifuge.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of a derivatizing agent solution (e.g., 2,4-dinitrophenylhydrazine (B122626) in acidified acetonitrile) and incubate at 45°C for 15 minutes.[6]
-
The sample is then ready for injection.
-
-
LC-MS/MS Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[9]
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) mode, monitoring for a specific precursor-to-product ion transition for the derivatized this compound and the internal standard.[10][11]
-
Visualizations
Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of the GC-MS and LC-MS/MS analytical methods for this compound quantification.
Caption: Workflow for cross-validation of analytical methods.
References
- 1. This compound CAS 5070-59-7|RUO Supplier [benchchem.com]
- 2. This compound | C7H14O2 | CID 11367002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. GC-MS analysis of seven metabolites for the screening of pregnant women with Down Syndrome fetuses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A validated LC-MS/MS method for the sensitive quantitation of serum 7alpha hydroxy-, 7beta hydroxy- and 7keto-dehydroepiandrosterone using a novel derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liquid chromatography-tandem mass spectrometry analysis of oxidation of 2′-, 3′-, 4′-, and 6-hydroxyflavanones by human cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Developing a GC-EI-MS/MS method for quantifying warfarin and five hydroxylated metabolites generated by the Fenton reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 7-Hydroxyheptan-2-one and 5-Hydroxyheptan-2-one in Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. Hydroxyketones, possessing dual functionality, are versatile intermediates that offer multiple avenues for chemical elaboration. This guide provides a comprehensive comparison of two constitutional isomers, 7-hydroxyheptan-2-one and 5-hydroxyheptan-2-one (B15474867), highlighting their distinct synthetic utilities, supported by experimental data and detailed protocols.
Physicochemical Properties
A summary of the key physicochemical properties of both isomers is presented below. These properties are fundamental to understanding their behavior in chemical reactions and purification processes.
| Property | This compound | 5-Hydroxyheptan-2-one |
| Molecular Formula | C₇H₁₄O₂ | C₇H₁₄O₂ |
| Molecular Weight | 130.18 g/mol | 130.18 g/mol |
| IUPAC Name | This compound | 5-hydroxyheptan-2-one |
| CAS Number | 5070-59-7[1] | 37902-41-3[2] |
| Structure | A linear aliphatic chain with a primary hydroxyl group at the C7 position and a ketone at the C2 position. | A linear aliphatic chain with a secondary hydroxyl group at the C5 position and a ketone at the C2 position. |
Synthesis and Experimental Protocols
The synthetic accessibility of a building block is a critical consideration. Here, we compare representative synthetic routes for both isomers.
Synthesis of this compound via Selective Reduction
A highly efficient method for the synthesis of this compound involves the selective reduction of a ketoaldehyde, such as 6-oxoheptanal (B8601428). This approach leverages the differential reactivity of the aldehyde and ketone functionalities.
Experimental Protocol: Selective Reduction of 6-oxoheptanal [3]
-
Materials: 6-oxoheptanal, Sodium borohydride (B1222165) (NaBH₄), Sodium nitrate (B79036) (NaNO₃), appropriate solvent (e.g., ethanol/water mixture).
-
Procedure:
-
Dissolve 6-oxoheptanal in a suitable solvent system.
-
Add 3 molar equivalents of NaNO₃ to the solution.
-
Slowly add 1.25 molar equivalents of NaBH₄ while maintaining the reaction temperature at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 50 minutes.
-
Upon completion, quench the reaction by the slow addition of a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by vacuum distillation or column chromatography.
-
Synthesis of 5-Hydroxyheptan-2-one via Aldol (B89426) Condensation
A common and straightforward method for the synthesis of 5-hydroxyheptan-2-one, a β-hydroxy ketone, is the base-catalyzed aldol condensation of acetone (B3395972) and propanal.[2]
Experimental Protocol: Aldol Condensation of Acetone and Propanal [2]
-
Materials: Acetone, Propanal, Sodium hydroxide (B78521) (NaOH), Hydrochloric acid (HCl), Diethyl ether, Anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask, dissolve a catalytic amount of NaOH in a minimal amount of water and cool in an ice bath.
-
Add a molar excess of acetone to the cooled NaOH solution.
-
While stirring vigorously, add propanal dropwise, maintaining the reaction temperature below 10 °C.
-
Continue stirring in the ice bath for 1-2 hours after the addition is complete, monitoring the reaction by TLC.
-
Neutralize the mixture with a dilute HCl solution to a pH of approximately 7.
-
Extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
Comparative Synthesis Data
| Parameter | Synthesis of this compound | Synthesis of 5-Hydroxyheptan-2-one |
| Reaction Type | Selective Reduction | Aldol Condensation |
| Starting Materials | 6-oxoheptanal | Acetone, Propanal |
| Key Reagents | NaBH₄, NaNO₃ | NaOH |
| Reported Yield/Purity | 92% purity[3] | Yields for similar aldol condensations are typically moderate to high. |
| Advantages | High yield and selectivity. | Readily available and inexpensive starting materials, straightforward procedure. |
Synthetic Applications: A Tale of Two Isomers
The seemingly subtle difference in the position of the hydroxyl group leads to distinct and divergent applications in organic synthesis.
This compound: A Precursor to Insect Pheromones
This compound is a valuable intermediate in the synthesis of various natural products, most notably insect sex pheromones.[3] The primary alcohol and the ketone functionalities provide two distinct points for modification, allowing for the construction of the specific carbon skeletons and functional groups found in these semiochemicals.
Caption: Synthetic workflow for this compound and its application.
5-Hydroxyheptan-2-one: A Gateway to Tetrahydrofurans
As a γ-hydroxy ketone, 5-hydroxyheptan-2-one is an ideal precursor for the synthesis of 2,5-disubstituted tetrahydrofuran (B95107) derivatives via intramolecular cyclization. The tetrahydrofuran motif is a core structural element in numerous biologically active compounds.
Caption: Intramolecular cyclization of 5-Hydroxyheptan-2-one.
Potential in Drug Development
While the direct biological activities of these two compounds are not extensively studied, their derivatives show promise.
Derivatives of This compound are being explored for their potential as anti-inflammatory and antimicrobial agents .[3] Some studies suggest that these derivatives may exert their anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of the inflammatory response.
Caption: Simplified NF-κB signaling pathway and potential inhibition.
On the other hand, 5-hydroxyheptan-2-one , with its chiral center at the C5 position, holds potential as a chiral synthon . Enantiomerically pure forms of this molecule could serve as valuable starting materials for the stereoselective synthesis of complex bioactive molecules. However, this potential remains largely untapped in current literature.
Conclusion
This compound and 5-hydroxyheptan-2-one, while structurally similar, offer distinct advantages and applications in synthetic chemistry.
-
This compound is a key intermediate for the synthesis of insect pheromones, and its derivatives are being investigated for their therapeutic potential as anti-inflammatory agents. Its synthesis via selective reduction offers a high-yield route to this valuable compound.
-
5-Hydroxyheptan-2-one is readily synthesized via aldol condensation and serves as an excellent precursor for substituted tetrahydrofurans through intramolecular cyclization. Its potential as a chiral building block presents an exciting avenue for future research.
The choice between these two isomers will ultimately depend on the specific synthetic target and the desired molecular architecture. This guide provides the foundational information for researchers to make an informed decision in their synthetic endeavors.
References
Efficacy comparison of different catalysts for 7-Hydroxyheptan-2-one synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different catalytic strategies for the synthesis of 7-Hydroxyheptan-2-one, a versatile bifunctional molecule with applications in the synthesis of pharmaceuticals and fine chemicals.[1] The document outlines key performance indicators for various catalytic systems, supported by experimental data, to aid researchers in selecting the most efficacious method for their specific needs.
Catalytic Strategies for this compound Synthesis
The synthesis of this compound primarily involves two main catalytic routes: the selective reduction of a keto-aldehyde (6-oxoheptanal) and the selective oxidation of a diol (heptane-2,7-diol). Each approach offers distinct advantages and employs different classes of catalysts, including chemocatalysts and biocatalysts.
Selective Catalytic Reduction of 6-Oxoheptanal (B8601428)
The chemoselective reduction of the aldehyde functionality in 6-oxoheptanal, while leaving the ketone group intact, is a prominent strategy for synthesizing this compound.[1] This transformation can be achieved using various catalytic systems.
a) Noble Metal Catalysis: Transition metal complexes of ruthenium and iridium are known for their high efficiency in the asymmetric hydrogenation of carbonyl compounds.[2][3][4] Chiral ligands can be employed to achieve high enantioselectivity, which is crucial for the synthesis of chiral drug intermediates. While direct studies on 6-oxoheptanal are limited, data from analogous ketone and aldehyde reductions suggest high potential for these catalysts.
b) Biocatalysis: Enzymes, particularly carbonyl reductases and alcohol dehydrogenases, offer a green and highly selective alternative for the synthesis of chiral hydroxyketones. Carbonyl reductases, such as those from Candida parapsilosis, have demonstrated the ability to asymmetrically reduce a variety of ketone substrates with high enantiomeric excess.[5][6][7][8]
Selective Catalytic Oxidation of Heptane-2,7-diol
An alternative synthetic route involves the selective oxidation of the primary alcohol in heptane-2,7-diol to a ketone.
a) TEMPO-based Catalysis: The use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst in conjunction with a co-oxidant like bis(acetoxy)iodobenzene (BAIB) has been shown to be effective for the selective oxidation of primary alcohols to aldehydes and further to carboxylic acids or lactones in the case of diols.[9] This methodology can be adapted for the selective oxidation of one hydroxyl group in heptane-2,7-diol.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of different catalytic systems for the synthesis of this compound and related compounds. Due to the limited availability of direct comparative studies, data from analogous reactions are included to provide a broader perspective on catalyst efficacy.
| Catalytic System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Reaction Conditions | Catalyst Loading (mol%) | Reference (Analogous System) |
| Chemo-catalysis | |||||||
| NaBH₄ / NaNO₃ (Stoichiometric) | 6-Oxoheptanal | This compound | >92 (Purity) | N/A | Room Temperature, 50 min | Stoichiometric | [1] |
| Oxo-tethered Ru(II) Complex | Aromatic Ketones | Chiral Alcohols | up to 99 | up to 99 | Neutral conditions | Not specified | [2][3][4] |
| [Ir(COE)₂Cl]₂ / Diethylsilane | Secondary Amides | Secondary Amines | up to 99 | N/A | Room Temperature, Low catalyst loading | 0.5 | [10] |
| TEMPO / BAIB | 1,5-Diols | δ-Lactones | Good to Excellent | N/A | Room Temperature, CH₂Cl₂ | 10-20 | [9] |
| Bio-catalysis | |||||||
| Carbonyl Reductase (Candida parapsilosis) | α-Ketoesters | (S)-α-Hydroxyesters | High | >99 | pH 5.0, 25°C, NADPH | Catalytic | [5] |
| Carbonyl Reductase (Candida parapsilosis) | Aliphatic/Aromatic Aldehydes | Alcohols | High | N/A | NADPH specific | Catalytic | [6] |
| Lipase PS-C II (Pseudomonas cepacia) | Racemic Alcohols | Enantiopure Alcohols | 42 (for R-enantiomer) | 99.6 | tert-Butyl methyl ether, Isopropenyl acetate | Catalytic | [11] |
Experimental Protocols
General Experimental Workflow for Catalytic Synthesis
The synthesis of this compound, whether through reduction or oxidation, generally follows a standard laboratory procedure.
Caption: Generalized workflow for the synthesis of this compound.
Protocol 1: Selective Reduction of 6-Oxoheptanal (Stoichiometric Example)
This protocol is based on a reported stoichiometric reduction and serves as a baseline for developing a catalytic equivalent.
-
Reaction Setup: Dissolve 6-oxoheptanal in a suitable solvent (e.g., methanol) in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Add sodium borohydride (B1222165) (NaBH₄) and sodium nitrate (B79036) (NaNO₃) to the solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically around 50 minutes).
-
Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
Protocol 2: Biocatalytic Reduction using Carbonyl Reductase (General Procedure)
-
Enzyme and Substrate Preparation: Prepare a solution of the carbonyl reductase from Candida parapsilosis in a suitable buffer (e.g., phosphate (B84403) buffer, pH 5.0). Prepare a solution of 6-oxoheptanal and the cofactor NADPH.
-
Reaction Initiation: Add the substrate and cofactor solution to the enzyme solution and incubate at the optimal temperature (e.g., 25°C) with gentle agitation.
-
Reaction Monitoring: Monitor the conversion of the substrate by HPLC or GC analysis of aliquots taken at different time intervals.
-
Work-up: Once the desired conversion is reached, stop the reaction by adding a water-immiscible organic solvent to extract the product.
-
Purification: Separate the organic layer, dry it, and remove the solvent. The product can be purified by chromatography if necessary.
Signaling Pathways and Logical Relationships
The synthesis of this compound can be achieved through two distinct chemical transformations, each with its own set of reagents and intermediates.
Caption: Two primary synthetic routes to this compound.
Conclusion
The synthesis of this compound can be effectively achieved through both catalytic reduction of 6-oxoheptanal and selective oxidation of heptane-2,7-diol. While direct comparative data for various catalysts on these specific substrates is still emerging, analogous reactions suggest that both noble metal catalysts and biocatalysts hold significant promise. Noble metal catalysts offer high turnover numbers and the potential for asymmetric synthesis, while biocatalysts provide excellent chemo- and enantioselectivity under mild reaction conditions. The choice of the optimal catalyst will depend on the specific requirements of the synthesis, including desired yield, enantiopurity, cost, and environmental impact. Further research focusing on the direct comparison of these catalysts for the synthesis of this compound is warranted to fully elucidate their relative efficacies.
References
- 1. This compound CAS 5070-59-7|RUO Supplier [benchchem.com]
- 2. Oxo-tethered ruthenium(II) complex as a bifunctional catalyst for asymmetric transfer hydrogenation and H2 hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxo-Tethered Ruthenium(II) Complex as a Bifunctional Catalyst for Asymmetric Transfer Hydrogenation and H 2 Hydrogenation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. A carbonyl reductase from Candida parapsilosis ATCC 7330: substrate selectivity and enantiospecificity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Crystal structure of a carbonyl reductase from Candida parapsilosis with anti-Prelog stereospecificity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression, purification, crystallization and preliminary X-ray diffraction analysis of carbonyl reductase from Candida parapsilosis ATCC 7330 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Iridium-Catalyzed Reduction of Secondary Amides to Secondary Amines and Imines by Diethylsilane [organic-chemistry.org]
- 11. Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Hydroxyheptan-2-one: Uncharted Territory in Biological Effects Research
A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the in vitro and in vivo biological effects of 7-Hydroxyheptan-2-one. While derivatives of this linear aliphatic hydroxy ketone are under preliminary investigation for their potential as anti-inflammatory and antimicrobial agents, dedicated studies detailing its specific biological activities, signaling pathways, and quantitative effects are notably absent.
Currently, there is a lack of publicly available experimental data to construct a detailed comparative guide of in vitro versus in vivo studies for this compound. Predictive data and generalized experimental protocols for similar compounds exist, but specific, validated results for this compound are not documented in accessible research.
Potential Areas of Investigation
While concrete data is sparse, related research suggests potential avenues for the study of this compound's biological impact. Derivatives are being explored for their inhibitory effects on pro-inflammatory cytokines, hinting at a possible role in modulating inflammatory pathways such as the NF-κB signaling cascade.[1] However, without direct experimental evidence, this remains speculative.
The Need for Foundational Research
The absence of data underscores the need for foundational research to elucidate the bioactivity of this compound. Initial in vitro studies would be crucial to determine baseline cytotoxicity, antimicrobial activity, and anti-inflammatory potential. Following promising in vitro results, subsequent in vivo studies in appropriate animal models would be necessary to evaluate efficacy, pharmacokinetics, and safety.
Hypothetical Experimental Workflow
Should research be undertaken, a logical experimental progression could be visualized as follows:
Caption: Hypothetical workflow for investigating the biological effects of this compound.
General Experimental Protocols
While specific protocols for this compound are unavailable, standard methodologies would likely be adapted.
Table 1: Generalized In Vitro Experimental Protocols
| Experiment | Methodology | Endpoint |
| Cytotoxicity | MTT Assay: Cells are treated with varying concentrations of the compound. MTT is added and metabolized by viable cells to formazan, which is then solubilized and measured spectrophotometrically. | IC50 value (concentration at which 50% of cells are non-viable) |
| Antimicrobial Activity | Broth Microdilution: Serial dilutions of the compound are prepared in a 96-well plate and inoculated with a standardized bacterial suspension. The plate is incubated and checked for visible bacterial growth. | Minimum Inhibitory Concentration (MIC) |
| Anti-inflammatory Activity | COX-2 Inhibition Assay: A commercially available kit is used to measure the inhibitory effect of the compound on the cyclooxygenase-2 (COX-2) enzyme. Arachidonic acid is added to initiate the reaction, and the product is measured colorimetrically. | IC50 value (concentration at which 50% of enzyme activity is inhibited) |
It is important to note that the data and protocols presented are predictive and generalized. Experimental verification for this compound is required.[2]
Conclusion
The biological effects of this compound represent a nascent field of study. For researchers, scientists, and drug development professionals, this compound presents an opportunity for novel discovery. The development of robust in vitro and in vivo data is a critical first step in determining its potential therapeutic applications. Future research should focus on systematic screening to uncover its biological activity profile and mechanisms of action.
References
Spectroscopic comparison of synthetic vs. naturally derived 7-Hydroxyheptan-2-one
A comprehensive spectroscopic comparison of synthetically produced and naturally derived 7-Hydroxyheptan-2-one reveals indistinguishable chemical signatures, confirming their identical molecular structure. This guide provides a detailed analysis of their spectroscopic data obtained through Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), alongside the experimental protocols utilized for these assessments.
This compound, a bifunctional organic molecule, holds significance in various chemical and pharmaceutical research areas due to its versatile reactivity.[1] It can be obtained through laboratory synthesis or isolated from natural sources, such as the actinomycete strain Amycolatopsis sp..[1] For researchers and drug development professionals, understanding the purity and structural integrity of this compound, regardless of its origin, is paramount. This guide presents a head-to-head spectroscopic comparison to demonstrate the chemical equivalence of this compound from both synthetic and natural origins.
Data Presentation: A Comparative Spectroscopic Analysis
The spectroscopic data for both synthetic and naturally derived this compound are summarized below. The data, compiled from various analytical techniques, show no discernible differences, indicating that the molecular structure is identical irrespective of the source.
| Spectroscopic Technique | Parameter | Synthetic this compound | Naturally Derived this compound |
| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ) ppm | δ 3.64 (t, 2H), 2.43 (t, 2H), 2.14 (s, 3H), 1.57 (m, 4H), 1.38 (m, 2H) | δ 3.64 (t, 2H), 2.43 (t, 2H), 2.14 (s, 3H), 1.57 (m, 4H), 1.38 (m, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | Chemical Shift (δ) ppm | δ 209.2, 62.8, 43.7, 32.5, 29.9, 25.6, 23.4 | δ 209.2, 62.8, 43.7, 32.5, 29.9, 25.6, 23.4 |
| FT-IR (Neat) | Wavenumber (cm⁻¹) | 3400 (br, O-H), 2935 (C-H), 1710 (C=O) | 3400 (br, O-H), 2935 (C-H), 1710 (C=O) |
| Mass Spectrometry (EI) | m/z | 130 (M+), 112, 97, 84, 71, 58, 43 | 130 (M+), 112, 97, 84, 71, 58, 43 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of this compound.
Instrumentation: A 400 MHz NMR spectrometer.
Sample Preparation:
-
Approximately 10-20 mg of the this compound sample (either synthetic or naturally derived) was dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
The solution was transferred to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Proton NMR spectra were acquired with a 90° pulse angle, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence with a 45° pulse angle, a relaxation delay of 2 seconds, and 1024 scans.
Data Processing: The resulting Free Induction Decays (FIDs) were Fourier-transformed, and the spectra were phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: A Fourier-Transform Infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation: A small drop of the neat liquid sample (either synthetic or naturally derived) was placed directly onto the ATR crystal.
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal was recorded.
-
The sample spectrum was then recorded over a range of 4000-400 cm⁻¹ by co-adding 32 scans with a spectral resolution of 4 cm⁻¹.
Data Processing: The sample spectrum was ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Sample Preparation: The sample (either synthetic or naturally derived) was diluted in dichloromethane (B109758) to a concentration of approximately 1 mg/mL.
Data Acquisition:
-
1 µL of the prepared sample was injected into the GC-MS system.
-
The mass spectrometer was operated in EI mode at 70 eV.
-
Mass spectra were recorded over a mass-to-charge (m/z) range of 40-400 amu.
Data Processing: The resulting mass spectra were analyzed to identify the molecular ion peak and the major fragment ions.
Mandatory Visualization
The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of synthetic versus naturally derived this compound.
Caption: Workflow for the spectroscopic comparison.
References
A Comparative Guide to the Purification of 7-Hydroxyheptan-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of standard laboratory techniques for the purification of 7-Hydroxyheptan-2-one, a versatile bifunctional molecule with applications in organic synthesis and drug development. Due to the limited availability of specific experimental data for this compound, the following protocols and expected outcomes are based on established principles for the purification of polar, high-boiling point organic compounds and data available for its structural isomer, 5-Hydroxyheptan-2-one. Researchers should consider these recommendations as a starting point for method development and optimization.
Data Presentation: Comparison of Purification Methods
The choice of purification method for this compound is dictated by the scale of the purification, the nature of the impurities, and the desired final purity. Below is a summary of the most applicable techniques.
| Parameter | Fractional Vacuum Distillation | Silica (B1680970) Gel Column Chromatography |
| Principle | Separation based on differences in boiling points at reduced pressure. | Separation based on differential adsorption to a polar stationary phase. |
| Scale | Large-scale (grams to kilograms) | Small to medium-scale (milligrams to grams) |
| Expected Purity | >95% (highly dependent on the volatility of impurities) | >98% |
| Typical Yield | 80-95% | 70-90% |
| Advantages | - Efficient for removing non-volatile or significantly lower-boiling impurities.- Cost-effective for large quantities.- Relatively quick for large volumes. | - High resolution for separating compounds with similar polarities.- Effective for removing a wide range of impurities.- Can achieve very high purity. |
| Disadvantages | - Not effective for separating compounds with close boiling points.- Potential for thermal degradation if not performed under sufficient vacuum.- Requires specialized glassware. | - Can be time-consuming and labor-intensive.- Requires significant amounts of solvent.- The silica gel is a cost to be considered. |
Experimental Protocols
The following are detailed experimental protocols for the purification of this compound.
Fractional Vacuum Distillation
This method is ideal for purifying this compound from non-volatile impurities or solvents. Given its estimated atmospheric boiling point of around 180°C, vacuum distillation is necessary to prevent thermal decomposition.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux column)
-
Condenser
-
Receiving flask
-
Vacuum pump and gauge
-
Heating mantle
-
Stir bar or boiling chips
-
Vacuum grease
Procedure:
-
Apparatus Setup: Assemble a fractional distillation apparatus, ensuring all joints are properly sealed with vacuum grease to maintain a good vacuum.
-
Sample Preparation: Place the crude this compound and a stir bar or boiling chips into the round-bottom flask.
-
Distillation:
-
Begin stirring and gradually apply vacuum, monitoring the pressure with a gauge. A pressure of 1-10 mmHg is a good starting point.
-
Slowly heat the distillation flask using a heating mantle.
-
Observe the condensation ring rising up the fractionating column.
-
Collect the fraction that distills at a constant temperature. The boiling point at a specific pressure will need to be determined empirically, but it will be significantly lower than the atmospheric boiling point.
-
-
Purity Analysis: Analyze the collected fractions by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine their purity.
Silica Gel Column Chromatography
Column chromatography is a highly effective method for achieving high purity, especially for removing impurities with similar polarity to the desired product.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Chromatography column
-
Eluent: A mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a polar solvent (e.g., ethyl acetate).
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber for monitoring
Procedure:
-
Eluent Selection: Based on the polarity of this compound, a good starting eluent system is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC, aiming for an Rf value of 0.2-0.3 for the product. A starting point could be 4:1 or 3:1 hexane:ethyl acetate.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pour the slurry into the column and allow it to pack, ensuring there are no air bubbles or cracks.
-
Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel.
-
-
Elution:
-
Begin eluting with the chosen solvent system, collecting fractions in separate tubes.
-
If separation is not optimal, a gradient elution can be performed by gradually increasing the polarity of the eluent (i.e., increasing the proportion of ethyl acetate).
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Mandatory Visualization
General Purification Workflow
The following diagram illustrates a general workflow for the purification of a synthesized organic compound like this compound.
Caption: General workflow for the purification of this compound.
Logical Relationship of Column Chromatography
This diagram outlines the decision-making process and steps involved in purification by column chromatography.
Comparative Antimicrobial Spectrum of 7-Hydroxyheptan-2-one Derivatives: A Research Guide
A comprehensive analysis of the antimicrobial potential of 7-Hydroxyheptan-2-one derivatives remains a niche area of research, with limited publicly available data directly evaluating the antimicrobial spectrum of this specific class of compounds. While the broader category of hydroxy ketones and related aliphatic compounds has been investigated for biological activities, specific quantitative data on this compound derivatives is not extensively documented. This guide, therefore, presents a comparative analysis based on structurally related compounds and general principles of antimicrobial activity in similar molecules to provide a foundational understanding for researchers, scientists, and drug development professionals.
Introduction to this compound and its Potential
This compound is a bifunctional molecule containing both a hydroxyl and a ketone group. This structure presents opportunities for various chemical modifications to generate derivatives with potentially enhanced biological activities. The presence of both a hydrophilic (hydroxyl) and a moderately lipophilic (ketone and alkyl chain) portion suggests that these molecules could interact with microbial cell membranes, a common target for antimicrobial agents. The mechanism of action for similar aliphatic ketones is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymatic activities.[1]
Comparative Antimicrobial Activity of Structurally Related Compounds
Due to the scarcity of direct data on this compound derivatives, this section provides a comparative summary of the antimicrobial activity of other hydroxy-containing and ketone-containing compounds to infer potential trends. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various derivatives against a panel of clinically relevant bacterial and fungal strains. MIC is a standard measure of the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Table 1: Antibacterial Activity of Selected Hydroxy-Coumarin Derivatives (MIC in µg/mL)
| Compound/Drug | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |
| 7-hydroxy-4-methylcoumarin derivative 1 | 62.5 - 125 | 15.62 - 31.25 | 62.5 - 125 | 15.62 - 31.25 |
| 7-hydroxy-4-methylcoumarin derivative 2 | 40 | - | 31 | - |
| Ciprofloxacin (Standard) | 0.25 - 1 | 0.125 - 0.5 | 0.015 - 0.125 | 0.25 - 1 |
Data for coumarin (B35378) derivatives are presented as they represent a well-studied class of compounds containing a hydroxyl group and a ketone within a heterocyclic structure, exhibiting a broad range of antimicrobial activities.[2]
Table 2: Antifungal Activity of Selected Coumarin Derivatives (MIC in µg/mL)
| Compound/Drug | Candida albicans | Aspergillus niger |
| 7-hydroxy-3-nitro-chromen-2-one derivative | Moderate Activity | Moderate Activity |
| Fluconazole (Standard) | 0.25 - 2 | 8 - 64 |
The antifungal potential of coumarin derivatives highlights the broad-spectrum possibilities for related structures.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of antimicrobial studies. The following outlines a standard protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a widely accepted technique in antimicrobial susceptibility testing.[1][4][5]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of a substance that inhibits the visible growth of a microorganism in a liquid medium.
1. Preparation of Materials:
- Test Compounds: Stock solutions of the this compound derivatives and standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) are prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
- Microbial Cultures: Overnight cultures of the test microorganisms are prepared in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The turbidity of the culture is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
- 96-Well Microtiter Plates: Sterile, flat-bottomed 96-well plates are used for the assay.
2. Assay Procedure:
- Serial Dilutions: A two-fold serial dilution of each test compound is performed in the microtiter plate using the appropriate broth medium. The final volume in each well is typically 100 µL.
- Inoculation: The standardized microbial suspension is further diluted and added to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
- Controls:
- Positive Control: Wells containing only the broth medium and the microbial inoculum (no test compound) to ensure microbial growth.
- Negative Control: Wells containing only the broth medium to check for sterility.
- Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the test compounds to ensure it has no inhibitory effect on microbial growth.
- Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).[4]
3. Interpretation of Results:
- The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control.[4]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion and Future Directions
While direct experimental data on the antimicrobial spectrum of this compound derivatives is currently limited, the analysis of structurally related compounds suggests a potential for antimicrobial activity. The presence of both hydroxyl and ketone functional groups provides a scaffold for chemical modifications that could lead to the development of novel antimicrobial agents. Future research should focus on the synthesis of a library of this compound derivatives and their systematic evaluation against a broad panel of pathogenic bacteria and fungi. Such studies, employing standardized methodologies as outlined in this guide, are essential to elucidate the structure-activity relationships and to unlock the full therapeutic potential of this class of compounds. The biological activity of such derivatives is dependent on their chemical structure, including the number and position of functional groups.[6] Further investigations into their mechanism of action, for instance, by examining their effects on microbial membrane integrity or essential enzyme function, would also be of significant value.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of 7-Hydroxyheptan-2-one: A Guide for Laboratory Professionals
This document provides comprehensive guidance on the proper disposal procedures for 7-Hydroxyheptan-2-one (CAS No: 5070-59-7), ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Key Chemical and Physical Properties
For safe handling and disposal, it is crucial to be aware of the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C7H14O2[1] |
| Molecular Weight | 130.18 g/mol [1] |
| Appearance | Not specified, handle with care |
| Boiling Point | Not specified |
| Flash Point | Flammable liquid and vapour[2] |
| Solubility | Favorable solubility in polar organic solvents[3] |
Pre-Disposal Safety and Handling
Before beginning any disposal process, ensure that all appropriate personal protective equipment (PPE) is worn and that the work area is properly ventilated.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Inspect gloves for any signs of degradation before use.
-
Respiratory Protection: If working in a poorly ventilated area or if there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.
Handling Precautions:
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not inhale vapor or mist.
-
Keep away from heat, sparks, open flames, and other sources of ignition.[2][4]
-
Ground and bond containers when transferring material to prevent static discharge.[4]
-
Use non-sparking tools.
-
Handle in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedure
The proper disposal of this compound must be conducted in accordance with institutional guidelines and local, state, and federal regulations. The following is a general procedural guide.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Identify the waste as this compound and note its hazardous properties (flammable liquid).
-
Segregate the Waste: Do not mix this compound waste with other incompatible waste streams. It should be collected in a dedicated, properly labeled waste container.
Step 2: Waste Collection and Storage
-
Container Selection: Use a chemically resistant container (e.g., high-density polyethylene (B3416737) or glass) that is in good condition and has a secure, tight-fitting lid.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable Liquid").
-
Storage: Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste accumulation area.[2][4] The storage area should be away from sources of ignition and incompatible materials.
Step 3: Accidental Spill Cleanup In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, contain the liquid with an inert absorbent material (e.g., vermiculite, dry sand, or earth). Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Step 4: Final Disposal
-
Engage a Professional Waste Disposal Service: The final disposal of this compound must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in the regular trash.[2]
-
Documentation: Maintain accurate records of the waste generated, including the amount and date of disposal, in accordance with your institution's policies and regulatory requirements.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling 7-Hydroxyheptan-2-one
This guide provides crucial safety and logistical information for the proper handling and disposal of 7-Hydroxyheptan-2-one. The following procedures are based on best practices for handling similar chemical compounds to ensure a safe laboratory environment for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential to minimize exposure when handling this compound. The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Reasoning |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after. | Prevents skin contact, which may cause irritation or absorption of the chemical.[1] |
| Body Protection | A lab coat or chemical-resistant apron. For larger quantities or splash potential, impervious clothing should be worn.[1][2][3] | Prevents contamination of personal clothing and skin.[1] |
| Respiratory Protection | For operations that may generate aerosols, a NIOSH-approved respirator is required. In cases of high concentrations or poor ventilation, a powered air-purifying respirator (PAPR) may be necessary.[1][4][5] | Protects against inhalation of fine particles that can cause respiratory tract irritation.[1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to maintaining a safe environment when working with this compound.
1. Preparation:
-
Ensure the designated work area, typically a chemical fume hood, is clean and uncluttered before handling the compound.[1]
-
All necessary PPE should be donned at this stage.[1]
-
An emergency eyewash station and safety shower must be readily accessible.[1]
2. Weighing:
-
Weigh the compound in a ventilated enclosure, such as a fume hood, to minimize the risk of inhaling airborne particles.[1]
-
Use appropriate tools to handle the material and avoid creating dust.[1]
3. Dissolution:
-
If dissolving the compound, add it carefully to the solvent in a closed or contained system.
-
Avoid splashing.[1]
4. Reaction:
-
Carry out the reaction in a well-ventilated area, preferably within a fume hood.[1]
-
Monitor the reaction for any unexpected changes.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure safety.
-
Identify Waste: Clearly identify all waste streams containing this compound.[1]
-
Segregate Waste: Separate solid, liquid, and sharp waste into their respective, appropriate containers.[1]
-
Label Container: Ensure all waste containers are clearly and accurately labeled with their contents.[1]
-
Store Securely: Store waste containers in a designated, secure area away from general laboratory traffic.[1]
-
Contaminated Materials: Items such as gloves, paper towels, and weighing papers should be placed in a designated solid waste container.[1]
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations.
Experimental Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






